7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
130536-46-8 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |
InChI Key |
VJZIFWJDMWTWTE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
Canonical SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
Synonyms |
7,8-Epoxy-5,6,7,8-tetrahydroquinoline |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the structure elucidation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a putative synthetic pathway and details the requisite experimental protocols for its synthesis and subsequent structural characterization. The guide summarizes expected spectroscopic data based on analogous compounds and foundational principles of spectroscopic analysis. This document is intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this and similar N-heterocyclic epoxides.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an epoxide ring into the saturated portion of a tetrahydroquinoline nucleus, as in this compound, is anticipated to impart unique chemical and biological properties. The precise structural determination of such novel compounds is paramount for understanding their reactivity, conformational analysis, and potential as therapeutic agents. This guide presents a systematic approach to the synthesis and definitive structure elucidation of this compound.
Proposed Synthesis
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be conceptualized based on the epoxidation of the corresponding unsaturated precursor, 5,6-dihydroquinoline, or by a multi-step sequence involving the epoxidation of quinoline followed by selective hydrogenation. A proposed two-step approach starting from 5,6,7,8-tetrahydroquinoline is outlined below.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data for Structure Elucidation
The definitive identification of this compound relies on a combination of modern spectroscopic techniques. Below are the expected and analogous data presented for clarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | d | 4.0 - 5.0 |
| H-3 | 7.0 - 7.2 | dd | 8.0 - 9.0, 4.0 - 5.0 |
| H-4 | 7.4 - 7.6 | d | 8.0 - 9.0 |
| H-5 | 2.8 - 3.0 | m | - |
| H-6 | 1.9 - 2.1 | m | - |
| H-7 | 3.5 - 3.7 | m | - |
| H-8 | 3.3 - 3.5 | m | - |
| NH | 4.0 - 5.0 | br s | - |
Note: Predicted values are based on general epoxide and tetrahydroquinoline chemical shifts. Protons on the epoxide ring (H-7 and H-8) are expected to be in the 2.5-3.5 ppm range.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 25 - 30 |
| C-6 | 20 - 25 |
| C-7 | 50 - 55 |
| C-8 | 55 - 60 |
| C-8a | 140 - 145 |
Note: Epoxide carbons typically resonate in the 40-60 ppm region.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 148.08 | Molecular ion peak (for C₉H₁₀NO) |
| [M-CHO]⁺ | 119.06 | Loss of a formyl radical, characteristic of some epoxides |
| [M-C₂H₄O]⁺ | 104.05 | Loss of ethylene oxide fragment |
Note: Chemical ionization is expected to produce a prominent (M+1)⁺ ion.[3] Electron impact ionization may lead to characteristic cleavages of the epoxide ring.[4]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Strong |
| C-N Stretch | 1250 - 1350 | Strong |
| C-O Stretch (Epoxide) | 1250 | Strong (asymmetric ring stretch) |
| Epoxide Ring Deformation | 820 - 950 | Medium-Strong |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of the target compound.
Synthesis of this compound
Materials:
-
5,6,7,8-Tetrahydroquinoline
-
Palladium on carbon (10%)
-
High-boiling point solvent (e.g., decalin)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dehydrogenation to 5,6-Dihydroquinoline: A mixture of 5,6,7,8-tetrahydroquinoline and 10% Pd/C in a high-boiling solvent is heated to reflux for several hours. The reaction progress is monitored by GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 5,6-dihydroquinoline.
-
Epoxidation: The crude 5,6-dihydroquinoline is dissolved in DCM and cooled to 0 °C. A solution of m-CPBA in DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the crude this compound. Purification is achieved by column chromatography on silica gel.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) are performed to confirm the proton and carbon assignments and establish the connectivity of the molecule.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar high-resolution instrument to confirm the elemental composition.
-
IR Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using a thin film on a NaCl plate or as a KBr pellet.
Logical Relationships in Structure Elucidation
The process of confirming the structure of this compound involves a logical workflow where data from different spectroscopic techniques are integrated.
Caption: Logical workflow for the structure elucidation of this compound.
Conclusion
This technical guide provides a robust and systematic methodology for the synthesis and comprehensive structure elucidation of this compound. By following the proposed synthetic route and the detailed analytical protocols, researchers can confidently prepare and characterize this novel compound. The tabulated predicted spectroscopic data serves as a valuable reference for the interpretation of experimental results. The successful application of these methods will enable further investigation into the chemical and biological properties of this and related N-heterocyclic epoxides, contributing to advancements in medicinal chemistry and drug development.
References
The Biological Profile of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is limited in publicly available scientific literature. This guide, therefore, extrapolates potential biological activities, metabolic pathways, and toxicological profiles based on structurally related compounds, including quinoline derivatives, tetrahydroquinolines, and analogous epoxides of polycyclic aromatic hydrocarbons. The information presented herein is intended for research and informational purposes and should be substantiated by direct experimental evidence.
Introduction
This compound is a heterocyclic compound of interest due to its structural similarity to known biologically active molecules. The presence of a tetrahydroquinoline core, a common motif in pharmacologically relevant compounds, and a reactive epoxide ring suggests a potential for diverse biological interactions. This document provides a comprehensive technical overview of the potential biological activities of this compound, drawing parallels from analogous structures to inform future research and development.
Potential Biological Activities
Based on the activities of related compounds, this compound may exhibit a range of biological effects, including mutagenicity, carcinogenicity, and antiproliferative activity.
Mutagenicity and Carcinogenicity
The epoxide functional group is a well-known electrophilic moiety capable of reacting with nucleophilic sites in cellular macromolecules, including DNA. This reactivity is the basis for the mutagenic and carcinogenic properties of many polycyclic aromatic hydrocarbon (PAH) epoxides, such as those derived from benzo[a]pyrene. The metabolic activation of quinoline and its derivatives can also lead to the formation of mutagenic epoxides. For instance, certain benzoquinoline derivatives exhibit mutagenic activity in the Ames test, a widely used assay for assessing the mutagenic potential of chemical compounds.
It is hypothesized that this compound, as an epoxide of a quinoline derivative, could act as a direct-acting mutagen or be further metabolized to reactive species that can form DNA adducts, potentially initiating carcinogenesis. The position of the epoxide on the saturated portion of the tetrahydroquinoline ring may influence its reactivity and biological effects compared to epoxides on the aromatic ring of quinoline.
Antiproliferative and Cytotoxic Activity
Substituted tetrahydroquinolines have demonstrated a wide array of pharmacological activities, including antiproliferative effects against various cancer cell lines. For example, certain 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have shown significant IC50 values against cell lines such as CEM, HeLa, and A2780. The cytotoxic mechanism of these compounds can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The epoxide group in this compound could contribute to cytotoxicity through alkylation of essential cellular proteins and other macromolecules, in addition to its potential DNA-damaging effects.
Other Potential Activities
Derivatives of 5,6,7,8-tetrahydroquinoline have also been investigated for other therapeutic applications, including:
-
Antinociceptive agents
-
C5a receptor antagonists
-
Acetylcholinesterase inhibitors for potential Alzheimer's disease treatment
While the 7,8-epoxy substitution is distinct from the modifications in these reported compounds, the shared tetrahydroquinoline scaffold suggests that this class of molecules warrants broader investigation for diverse pharmacological activities.
Proposed Metabolic Pathways and Signaling
The metabolic fate of this compound is likely to involve enzymatic hydration of the epoxide ring by epoxide hydrolase, leading to the formation of the corresponding trans-dihydrodiol. This diol could be a detoxification product destined for excretion, or it could be a substrate for further oxidation, potentially leading to the formation of a diol epoxide, a highly reactive ultimate carcinogen, as seen in the metabolism of benzo[a]pyrene.
Figure 1: Proposed metabolic activation pathway of this compound.
Quantitative Data from Analogous Compounds
To provide a context for the potential potency of this compound, the following tables summarize quantitative data from studies on related compounds.
Table 1: Mutagenicity of Benzoquinoline Derivatives in Salmonella typhimurium TA100
| Compound | Dose (µ g/plate ) | Revertants/plate (with S9 mix) |
| Benzo[f]quinoline | 50 | ~1200 |
| trans-7,8-Dihydroxy-7,8-dihydrobenzo[f]quinoline | 50 | ~200 |
| Benzo[h]quinoline | 50 | ~400 |
| trans-7,8-Dihydroxy-7,8-dihydrobenzo[h]quinoline | 50 | ~1000 |
Table 2: Carcinogenicity of Benzo[a]pyrene and its Metabolites in Newborn Mice
| Compound | Total Dose (nmol) | Pulmonary Adenomas/Mouse |
| Control | 0 | 0.10 |
| Benzo[a]pyrene | 1400 | 4.13 |
| (+)-BP 7,8-dihydrodiol | 140 | 0.16 |
| (-)-BP 7,8-dihydrodiol | 140 | 9.28 |
| (+)-BP 7,8-dihydrodiol | 700 | 2.34 |
| (-)-BP 7,8-dihydrodiol | 700 | 32.2 |
Table 3: Antiproliferative Activity of Chiral 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives (IC50 in µM)
| Compound | A2780 (Ovarian) |
| (R)-5a | 5.4 |
| (S)-5a | 17.2 |
| (R)-3a | 11.5 |
| (S)-3a | 11.8 |
| (R)-2b | 8.9 |
| (S)-2b | 9.1 |
Recommended Experimental Protocols
To elucidate the biological activity of this compound, a tiered approach to testing is recommended.
Figure 2: Recommended experimental workflow for assessing the biological activity.
Ames Test (Bacterial Reverse Mutation Assay)
This initial screening assay assesses the mutagenic potential of the compound.
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Activation: The test should be conducted with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates. After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertants indicates mutagenicity.
In Vitro Cytotoxicity Assays
These assays determine the concentration at which the compound is toxic to cultured cells.
-
Cell Lines: A panel of human cancer cell lines (e.g., from different tissue origins) and a non-cancerous cell line for comparison.
-
Assays:
-
MTT Assay: Measures cell viability based on mitochondrial activity.
-
LDH Assay: Measures cytotoxicity based on the release of lactate dehydrogenase from damaged cells.
-
-
Procedure: Cells are treated with a range of concentrations of the test compound. After a set incubation period, the respective assay is performed to determine the IC50 (the concentration that inhibits 50% of cell growth or viability).
Carcinogenicity Bioassay in Rodents
If in vitro results indicate significant mutagenic potential, a long-term carcinogenicity study in an animal model may be warranted.
-
Model: Newborn or adult mice susceptible to tumor development.
-
Administration: The compound can be administered via different routes, such as intraperitoneal injection or topical application.
-
Duration: The study typically lasts for a significant portion of the animal's lifespan.
-
Endpoint: The incidence and multiplicity of tumors in treated animals are compared to a control group.
Conclusion
While direct experimental data for this compound is not yet available, the chemical structure suggests a potential for significant biological activity, particularly mutagenicity and cytotoxicity, due to the presence of a reactive epoxide ring. The tetrahydroquinoline scaffold is a versatile platform for biological activity, and its derivatives have shown promise in various therapeutic areas. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound's biological profile. Further research is essential to fully characterize the properties of this compound and to determine its potential risks and benefits.
Spectroscopic Profile of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. The introduction of an epoxide ring to the tetrahydroquinoline scaffold can significantly alter its chemical reactivity and biological properties, making it a target for novel therapeutic agents. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound, along with standardized experimental protocols for data acquisition.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 - 8.5 | d | ~4-5 | H-2 |
| ~7.8 - 8.0 | d | ~8-9 | H-4 |
| ~7.2 - 7.4 | dd | ~8-9, ~4-5 | H-3 |
| ~3.5 - 3.7 | d | ~3-4 | H-7 |
| ~3.3 - 3.5 | m | - | H-8 |
| ~2.8 - 3.0 | m | - | H-5 (axial) |
| ~2.6 - 2.8 | m | - | H-5 (equatorial) |
| ~1.8 - 2.2 | m | - | H-6 (2H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 152 | C-2 |
| ~147 - 149 | C-8a |
| ~135 - 137 | C-4 |
| ~128 - 130 | C-4a |
| ~121 - 123 | C-3 |
| ~55 - 58 | C-7 |
| ~52 - 55 | C-8 |
| ~28 - 32 | C-5 |
| ~20 - 24 | C-6 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | C-H stretch (aromatic) |
| ~2850 - 3000 | Medium | C-H stretch (aliphatic and epoxide) |
| ~1600 - 1620 | Strong | C=C stretch (aromatic) |
| ~1500 - 1520 | Strong | C=C stretch (aromatic) |
| ~1250 - 1270 | Strong | Asymmetric C-O-C stretch (epoxide ring) |
| ~880 - 950 | Strong | Symmetric C-O-C stretch (epoxide ring)[1] |
| ~800 - 850 | Strong | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| ~149 | High | [M]⁺ (Molecular Ion) |
| ~133 | Moderate | [M - O]⁺ |
| ~120 | High | [M - CHO]⁺ |
| ~118 | Moderate | [M - CH₂O - H]⁺ |
| ~91 | Moderate | Tropylium ion or other rearranged fragments |
Experimental Protocols
The following are standard methodologies for the acquisition of spectroscopic data for novel organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI) (e.g., Agilent 6460 Triple Quadrupole LC/MS, Waters Xevo G2-XS QTof).
-
Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.
-
Data Acquisition (EI): For a volatile sample, introduce it via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire spectra with an electron energy of 70 eV.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the logical workflow for the characterization and synthesis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship of spectroscopic techniques for the structural elucidation of the target compound.
References
An In-Depth Technical Guide on the Core Mechanism of Action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific studies on the synthesis, biological activity, or mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. Consequently, this document presents a hypothetical mechanism of action based on established principles of organic chemistry, the known reactivity of epoxides, and the biological activities of structurally related quinoline and tetrahydroquinoline derivatives. The pathways and experimental details described herein are theoretical and intended to guide future research.
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a prominent structural motif in numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of an epoxide ring at the 7,8-position of the saturated portion of the tetrahydroquinoline core would create a strained, three-membered ether, rendering the molecule highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its postulated mechanism of action. Epoxides are known to be reactive intermediates in drug metabolism and are also present as a key functional group in several approved therapeutic agents.[4]
Hypothetical Mechanism of Action: Covalent Modification of Biomolecules
The primary proposed mechanism of action for this compound is its function as an electrophilic alkylating agent . The significant ring strain of the epoxide makes the carbon atoms of the ring highly electrophilic and thus, prime targets for attack by biological nucleophiles. This can lead to the formation of stable covalent bonds with macromolecules such as proteins and nucleic acids, thereby altering their structure and function.
The ring-opening reaction can be catalyzed by acid or proceed under neutral or basic conditions with a potent nucleophile.[5][6]
-
Acid-Catalyzed Ring Opening: In an acidic environment, the epoxide oxygen is protonated, which further activates the epoxide ring for nucleophilic attack. The nucleophile will preferentially attack the more substituted carbon (C8), assuming a carbocation-like transition state.
-
Base-Catalyzed/Nucleophilic Ring Opening: Under neutral or basic conditions, a strong nucleophile will attack one of the epoxide carbons in an SN2 reaction. In this case, the attack is likely to occur at the less sterically hindered carbon (C7).[5]
The nucleophiles in a biological system could be the side chains of amino acid residues in proteins (e.g., cysteine, histidine, lysine) or the nitrogen atoms of DNA bases (e.g., guanine).
Caption: Postulated nucleophilic ring-opening of this compound.
Potential Biological Consequences and Signaling Pathways
The covalent modification of essential biomolecules can lead to a variety of cellular responses. Given that various quinoline derivatives have demonstrated anticancer and anti-inflammatory properties, it is plausible that this compound could interfere with signaling pathways central to these processes.
For instance, derivatives of 5,6,7,8-tetrahydroquinoline have been synthesized as C5a receptor antagonists, which are involved in inflammatory responses.[7] While a reactive epoxide is less likely to be a specific receptor antagonist, its alkylating nature could lead to non-specific inhibition of inflammatory signaling pathways through covalent modification of key signaling proteins.
In the context of anticancer activity, many chemotherapeutic agents are alkylating agents that induce cytotoxicity by cross-linking DNA, leading to the activation of DNA damage response pathways and ultimately apoptosis. The hypothetical reactivity of this compound with DNA could trigger a similar cascade.
Caption: Hypothetical signaling consequences of cellular alkylation.
Data Presentation
Due to the absence of experimental data for this compound, no quantitative data can be presented. Future research would need to generate data on parameters such as:
-
IC50/EC50 values: To quantify the potency of the compound in various biological assays (e.g., cytotoxicity against cancer cell lines, inhibition of inflammatory markers).
-
Binding affinities: To determine the affinity for any specific molecular targets, though non-specific covalent binding is the primary hypothesized mechanism.
-
Rate constants: To measure the rate of reaction with various nucleophiles.
Experimental Protocols
As no key experiments have been performed on this compound, this section outlines a proposed experimental workflow to elucidate its mechanism of action.
1. Synthesis and Characterization:
-
Epoxidation of 5,6,7,8-tetrahydroquinoline: This could potentially be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Structural Verification: Confirmation of the epoxide structure using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
2. In Vitro Cytotoxicity Assays:
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Methodology: Cells would be treated with a range of concentrations of the compound for 24, 48, and 72 hours. Cell viability would be assessed using an MTT or PrestoBlue assay to determine the IC50 value.
3. Investigation of Covalent Binding:
-
Mass Spectrometry-based Proteomics: Treatment of a cell lysate or a purified protein with the compound, followed by digestion and mass spectrometry analysis to identify covalently modified peptides.
-
DNA Adduct Formation: Incubation of the compound with purified DNA or a DNA base (e.g., guanosine), followed by HPLC or LC-MS analysis to detect the formation of adducts.
4. Analysis of Cellular Effects:
-
Cell Cycle Analysis: Treated cells would be stained with propidium iodide and analyzed by flow cytometry to determine the effect on cell cycle progression.
-
Apoptosis Assays: Detection of apoptosis using Annexin V/propidium iodide staining followed by flow cytometry, or by Western blotting for cleaved caspase-3.
-
DNA Damage Response: Analysis of the phosphorylation of key proteins in the DNA damage response pathway (e.g., H2A.X, ATM, Chk2) by Western blotting.
Caption: Proposed experimental workflow to investigate the mechanism of action.
Conclusion
While the 5,6,7,8-tetrahydroquinoline scaffold is a valuable starting point for drug discovery, the specific 7,8-epoxy derivative remains unexplored. Based on fundamental chemical principles, its mechanism of action is hypothesized to be that of an alkylating agent, leading to covalent modification of cellular macromolecules. This reactivity could underpin potential cytotoxic or anti-inflammatory effects. The validation of this hypothesis awaits the synthesis of the compound and rigorous biological evaluation as outlined in the proposed experimental workflow.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 5,6,7,8-Tetrahydroquinoline: Synthesis, Properties, and Biological Significance
A Note on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: Initial literature searches for "this compound" did not yield any direct results. This is due to the chemical structure of 5,6,7,8-tetrahydroquinoline, in which the 5, 6, 7, and 8 positions form a saturated cyclohexane ring. Consequently, there is no double bond between the 7 and 8 positions to allow for the formation of an epoxide. This document will therefore provide a comprehensive technical guide on the precursor compound, 5,6,7,8-tetrahydroquinoline, which is a crucial starting material for a wide array of derivatives with significant applications in medicinal chemistry and materials science.
Introduction
5,6,7,8-Tetrahydroquinoline (THQ) is a heterocyclic aromatic compound consisting of a pyridine ring fused to a cyclohexane ring.[1] This structural motif is present in numerous natural products and synthetic molecules of pharmacological importance.[2] The versatile nature of the THQ scaffold allows for a variety of chemical modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials.[1] Derivatives of THQ have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This review will delve into the synthesis, chemical properties, and biological applications of 5,6,7,8-tetrahydroquinoline, providing a technical guide for researchers and professionals in the field of drug discovery and development.
Synthesis of 5,6,7,8-Tetrahydroquinoline
The most prevalent and industrially scalable method for the synthesis of 5,6,7,8-tetrahydroquinoline is the catalytic hydrogenation of quinoline.[1][6] This reaction selectively reduces the benzene ring of the quinoline molecule while preserving the aromaticity of the pyridine ring. The choice of catalyst and reaction conditions plays a critical role in achieving high selectivity and yield.
A common approach involves the use of a palladium-based catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7] The reaction is typically carried out in a solvent such as ethanol or acetic acid. The temperature and pressure of the hydrogenation reaction can be optimized to favor the formation of the desired 5,6,7,8-tetrahydroquinoline isomer over the 1,2,3,4-tetrahydroquinoline isomer.[8]
Physicochemical Properties
5,6,7,8-Tetrahydroquinoline is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is soluble in most organic solvents. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N | [9] |
| Molecular Weight | 133.19 g/mol | [9] |
| Boiling Point | 106-108 °C at 13 mmHg | [10] |
| Density | 1.03 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.545 | [10] |
| IUPAC Name | 5,6,7,8-tetrahydroquinoline | [9] |
| SMILES | C1CCC2=C(C1)C=CC=N2 | [9] |
| InChIKey | YQDGQEKUTLYWJU-UHFFFAOYSA-N | [9] |
Experimental Protocols
Materials:
-
Quinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve quinoline in ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the quinoline.
-
Seal the vessel and purge it several times with an inert gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5,6,7,8-tetrahydroquinoline.
-
The crude product can be further purified by vacuum distillation.
Biological Activities and Applications
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The table below summarizes some of the key therapeutic areas where THQ derivatives have shown promise.
| Biological Activity | Therapeutic Area | Description | References |
| Anticancer | Oncology | Derivatives have shown cytotoxic activity against various cancer cell lines. | [3][5] |
| Antimicrobial | Infectious Diseases | Some THQ derivatives exhibit activity against bacteria and fungi. | [2] |
| Anti-inflammatory | Immunology | Certain derivatives have demonstrated anti-inflammatory properties. | [3][5] |
| Neuroprotective | Neurology | THQ-based compounds have been investigated for their potential in treating neurodegenerative diseases. | [1] |
| C5a Receptor Antagonists | Immunology | A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines act as potent C5a receptor antagonists. | [11] |
Conclusion
While the specific compound this compound is not described in the current chemical literature due to structural constraints, its parent molecule, 5,6,7,8-tetrahydroquinoline, remains a compound of significant interest. Its versatile synthesis and the diverse biological activities of its derivatives make it a cornerstone for the development of new pharmaceuticals and functional materials. The detailed information provided in this technical guide on the synthesis, properties, and applications of 5,6,7,8-tetrahydroquinoline serves as a valuable resource for researchers and professionals in the chemical and biomedical sciences. Further exploration of the chemical space around the THQ scaffold is likely to yield novel compounds with potent and selective biological activities.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-5,6,7,8-tetrahydroquinolin-8-ol | 451466-81-2 | Benchchem [benchchem.com]
- 7. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 [sigmaaldrich.com]
- 11. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 7,8-Epoxy-7,8-dihydroquinoline
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds with a rich history, first being isolated from coal tar in 1834.[1][2][3] The fusion of a benzene and a pyridine ring gives quinoline unique electronic properties and a three-dimensional structure that is a cornerstone for numerous applications, particularly in medicinal chemistry and materials science. The epoxidation of the quinoline core, specifically at the 7,8-position of the dihydroquinoline intermediate, yields 7,8-epoxy-7,8-dihydroquinoline, an arene oxide. Arene oxides are reactive intermediates in the metabolism of aromatic compounds and are of significant interest to researchers in toxicology, drug development, and synthetic chemistry. This guide provides a comprehensive overview of the synthesis and characterization of 7,8-epoxy-7,8-dihydroquinoline.
History and Discovery
The synthesis of 7,8-epoxy-7,8-dihydroquinoline has been reported as part of broader studies into the arene oxides of quinoline. Notably, research by Boyd et al. in the early 1990s detailed the preparation of this compound as a precursor for further chemical transformations, such as N-oxidation and the formation of diepoxides.[4] These studies aimed to elucidate the chemical reactivity of the quinoline ring system and to synthesize potential metabolites of quinoline for biological evaluation.
Synthesis of 7,8-Epoxy-7,8-dihydroquinoline
The synthesis of 7,8-epoxy-7,8-dihydroquinoline is typically achieved through a multi-step process starting from a dihydroquinoline precursor. The key transformation is the epoxidation of the 7,8-double bond.
Synthetic Workflow
The overall synthetic strategy involves the formation of a bromohydrin from the corresponding dihydroquinoline, followed by base-induced cyclization to form the epoxide ring.
Caption: Synthetic workflow for 7,8-epoxy-7,8-dihydroquinoline.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 7,8-epoxy-7,8-dihydroquinoline, based on analogous procedures for the formation of arene oxides.
Step 1: Formation of the Bromohydrin Intermediate
-
To a solution of 7,8-dihydroquinoline (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 4:1 v/v), N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred for several hours (typically 4-6 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude bromohydrin intermediate.
Step 2: Epoxidation
-
The crude bromohydrin is dissolved in a suitable solvent like methanol or tetrahydrofuran (THF).
-
An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), is added dropwise to the solution at 0 °C.
-
The mixture is stirred at room temperature for 1-2 hours, again monitoring by TLC.
-
After the reaction is complete, the solvent is partially removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
The resulting crude 7,8-epoxy-7,8-dihydroquinoline can be purified by column chromatography on silica gel.
Quantitative Data
Due to the limited availability of data for 7,8-epoxy-7,8-dihydroquinoline, the following table summarizes expected and typical quantitative data based on analogous compounds.
| Parameter | Typical Value/Characteristic |
| Yield | 60-80% over two steps |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 3.5-4.5 (m, 2H, epoxide protons), δ 6.5-8.5 (m, 5H, aromatic protons) |
| ¹³C NMR (CDCl₃, ppm) | δ 50-60 (epoxide carbons), δ 120-150 (aromatic carbons) |
| Mass Spec (EI) | m/z 147 (M⁺) |
Biological Activity and Signaling Pathways
There is currently a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of 7,8-epoxy-7,8-dihydroquinoline. As an arene oxide, it is plausible that this compound could be a substrate for epoxide hydrolases, enzymes involved in the detoxification of xenobiotics.
Hypothetical Metabolic Pathway
The diagram below illustrates a potential metabolic pathway for 7,8-epoxy-7,8-dihydroquinoline, involving enzymatic hydrolysis to the corresponding trans-dihydrodiol. This is a common detoxification pathway for arene oxides.
Caption: Potential enzymatic hydrolysis of 7,8-epoxy-7,8-dihydroquinoline.
Further research would be required to validate this hypothetical pathway and to explore other potential biological targets and activities of this compound. The synthesis of this arene oxide provides a critical starting point for such investigations.
References
- 1. On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of (+)-macbecin I - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Toxicology of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Disclaimer: Direct toxicological studies on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline are not publicly available. This guide provides a comprehensive overview based on the known toxicology of the parent aromatic compound, quinoline, and general principles of epoxide toxicology. The information regarding 5,6,7,8-tetrahydroquinoline and its 7,8-epoxy derivative is largely inferential and should be interpreted with caution by researchers, scientists, and drug development professionals.
Introduction
Quinoline, a heterocyclic aromatic compound, is a known hepatocarcinogen in rodents and exhibits mutagenic properties upon metabolic activation.[1][2][3][4][5][6] Its toxicity is primarily attributed to the formation of reactive epoxide intermediates. The hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline significantly alters its chemical properties, and consequently, its toxicological profile is expected to differ. This guide explores the potential toxicology of a specific, putative metabolite of 5,6,7,8-tetrahydroquinoline: this compound. Due to the absence of direct experimental data, this analysis relies on the established toxicological profile of quinoline and the known reactivity of alicyclic epoxides.
Toxicological Profile of Quinoline
Quinoline has been the subject of numerous toxicological investigations, which provide a basis for understanding the potential hazards of its derivatives.
Carcinogenicity
Quinoline is classified as a likely human carcinogen.[2] Studies in rats and mice have demonstrated that oral administration of quinoline leads to the development of liver tumors, including hepatocellular adenomas, carcinomas, and hemangiosarcomas.[2][6] In some cases, tumors have also been observed in the nasal cavity of male rats.[2]
Genotoxicity and Mutagenicity
Quinoline is mutagenic in Salmonella typhimurium tester strains TA98 and TA100, but only in the presence of a metabolic activation system (S-9 mix).[1] This indicates that metabolic conversion to reactive intermediates is necessary for its mutagenic activity. In vivo studies have also provided evidence for the genotoxicity of quinoline.[4] However, some in vivo assays for chromosome aberrations and sister chromatid exchanges have yielded negative results, suggesting a complex genotoxic profile.[7]
Metabolism and Metabolic Activation
The metabolism of quinoline is a critical determinant of its toxicity. The primary route of metabolic activation is believed to involve cytochrome P450-mediated epoxidation of the benzene ring. The major metabolite identified is 5,6-dihydroxy-5,6-dihydroquinoline, which is formed via the intermediate 5,6-epoxy-5,6-dihydroquinoline.[8][9] This epoxide is considered the ultimate carcinogenic metabolite, capable of forming DNA adducts. Other metabolites of quinoline include 2- and 3-hydroxyquinoline and quinoline-N-oxide.[8][9]
Inferred Toxicological Profile of 5,6,7,8-Tetrahydroquinoline and this compound
The toxicological profile of 5,6,7,8-tetrahydroquinoline and its 7,8-epoxy derivative has not been experimentally determined. The following sections present an inferred profile based on chemical structure and the toxicology of related compounds.
Predicted Metabolism of 5,6,7,8-Tetrahydroquinoline
The hydrogenation of the benzene ring in quinoline to form 5,6,7,8-tetrahydroquinoline is expected to significantly alter its metabolism. The saturated cyclohexane ring is now a potential site for oxidation. It is plausible that cytochrome P450 enzymes could catalyze the epoxidation of the 7,8-double bond of the partially saturated ring, leading to the formation of this compound.
Predicted Toxicology of this compound
Epoxides are known to be reactive electrophiles that can bind to nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins.[10] This reactivity is the basis for the mutagenicity and carcinogenicity of many epoxides.
-
Genotoxicity and Mutagenicity: Alicyclic epoxides, such as cyclohexene oxide, have been shown to be mutagenic in the Ames test and to induce chromosomal damage in mammalian cells.[1] Therefore, it is highly probable that this compound would also exhibit mutagenic and genotoxic properties. The strained three-membered ring of the epoxide can be opened by nucleophilic attack from DNA bases, leading to the formation of DNA adducts and subsequent mutations.
-
Carcinogenicity: Many epoxides are known carcinogens.[3] The potential of this compound to act as a carcinogen would depend on its reactivity, its detoxification pathways, and its ability to reach and damage critical cellular targets. Given the known carcinogenicity of the parent compound's epoxide metabolite, it is reasonable to suspect that this compound could also be carcinogenic.
Data Presentation
Table 1: Summary of Quantitative Genotoxicity Data for Quinoline
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium TA98 | With S-9 mix | Mutagenic | [1] |
| Ames Test | Salmonella typhimurium TA100 | With S-9 mix | Mutagenic | [1] |
| Chromosome Aberrations | Mouse Marrow Cells | In vivo | No consistent increase | [7] |
| Sister Chromatid Exchange | Mouse Marrow Cells | In vivo | No significant increase | [7] |
| In vivo mutagenesis | lacZ transgenic mouse | In vivo | Mutagenic in the liver | [4] |
Table 2: Inferred Toxicological Properties of this compound
| Toxicological Endpoint | Predicted Outcome | Rationale |
| Genotoxicity | Likely Genotoxic | Alicyclic epoxides are known to be genotoxic due to their ability to form DNA adducts. |
| Mutagenicity | Likely Mutagenic | The epoxide ring is a reactive electrophile capable of inducing mutations. |
| Carcinogenicity | Potentially Carcinogenic | Many epoxides are carcinogens. The ultimate carcinogenic potential would depend on in vivo factors. |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound would follow established guidelines, such as those from the OECD.
Ames Test (Bacterial Reverse Mutation Assay)
This test would be conducted to assess the mutagenic potential of the compound.
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Methodology: The plate incorporation method or the pre-incubation method would be used. The test compound, at various concentrations, would be incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S-9 fraction from induced rat liver).
-
Endpoint: The number of revertant colonies would be counted, and a compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants.
In Vitro Micronucleus Assay
This assay would be used to detect chromosomal damage.
-
Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y).
-
Methodology: Cells would be exposed to the test compound at various concentrations for a defined period, with and without metabolic activation. After treatment, the cells are cultured to allow for nuclear division and then harvested. The cells are then stained, and the frequency of micronuclei in binucleated cells is determined.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells would indicate clastogenic or aneugenic activity.
In Vivo Rodent Micronucleus Assay
This in vivo test would confirm any genotoxic potential observed in vitro.
-
Animal Model: Mice or rats.
-
Methodology: The test compound would be administered to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. A significant, dose-dependent increase in micronucleated cells indicates in vivo genotoxicity.
Visualizations
Caption: Metabolic activation of quinoline to its reactive epoxide intermediate.
Caption: Hypothetical metabolic pathway of 5,6,7,8-tetrahydroquinoline.
Caption: General experimental workflow for toxicological assessment.
Conclusion
While direct toxicological data for this compound is lacking, a review of the toxicology of its parent aromatic compound, quinoline, and the general reactivity of alicyclic epoxides allows for a preliminary hazard assessment. The available evidence strongly suggests that this compound is likely to be a mutagenic and genotoxic compound due to the presence of the reactive epoxide functional group. Its carcinogenic potential remains to be determined but should be considered a possibility. This inferred toxicological profile underscores the need for empirical studies to definitively characterize the risks associated with this compound. Researchers and drug development professionals should handle this compound with appropriate caution until such data becomes available.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. The genotoxicity of enantiomeric aliphatic epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity and mechanistic insights on the behavior of epoxides and epoxide-forming chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Epoxide - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and Related Quinoline Epoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from related quinoline epoxides and general principles of organic chemistry to infer its properties, synthesis, and potential biological activities. This guide will cover the proposed IUPAC nomenclature, potential synthetic pathways with detailed experimental protocols, and an exploration of possible biological significance and signaling pathway interactions based on the known activities of the quinoline scaffold.
IUPAC Nomenclature
The systematic naming of "this compound" according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature can be approached in several ways. Based on the common naming convention for epoxides of fused ring systems, the name This compound is a valid and descriptive semi-systematic name.
For a more rigorous IUPAC name, the epoxide ring can be treated as an "epoxy" prefix to the parent hydride, 5,6,7,8-tetrahydroquinoline. This would lead to the name This compound .
Alternatively, considering the fused bicyclic system, the compound can be named as a derivative of the parent heterocycle. A possible systematic name is 2a,3,4,5-Tetrahydro-2H-oxireno[c]quinoline . This name treats the epoxide as part of a fused oxirene ring. For clarity and common usage, this guide will use This compound .
Synthesis and Experimental Protocols
Direct experimental synthesis for this compound has not been reported in the reviewed literature. However, a plausible synthetic route can be designed based on the epoxidation of the corresponding alkene, 5,6-dihydroquinoline, or the direct epoxidation of 5,6,7,8-tetrahydroquinoline, although the latter would be less conventional. A more likely precursor would be 7,8-dihydroxy-5,6,7,8-tetrahydroquinoline, which could be synthesized and then converted to the epoxide.
Proposed Synthetic Pathway
A probable synthetic pathway would involve the epoxidation of a partially unsaturated precursor. Below is a hypothetical workflow for the synthesis.
Caption: Proposed synthetic routes to this compound.
General Experimental Protocol for Epoxidation
The following is a generalized protocol for the epoxidation of an alkene precursor, such as 5,6-dihydroquinoline, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This protocol is inferred and should be optimized for the specific substrate.
Materials:
-
5,6-Dihydroquinoline (or other suitable precursor)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene precursor (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Epoxidizing Agent: To the cooled solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce excess peroxy acid. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer, antimalarial, and antimicrobial agents.[1][2] It is plausible that the introduction of an epoxide moiety could modulate the biological activity of the tetrahydroquinoline core.
Anticancer Potential
Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] These include the receptor tyrosine kinases (RTKs) such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3]
Caption: Hypothetical inhibition of key oncogenic signaling pathways by a quinoline epoxide.
The reactive nature of the epoxide ring in this compound could potentially lead to covalent interactions with nucleophilic residues in the active sites of these kinases, possibly resulting in irreversible inhibition. This could be a novel mechanism of action compared to many existing reversible quinoline-based inhibitors.
Quantitative Data
As of the date of this guide, there is no publicly available quantitative data (e.g., IC₅₀ values, binding affinities, pharmacokinetic parameters) for this compound. The table below is provided as a template for future research findings.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (c-Met) | - | - | - |
| IC₅₀ (EGFR) | - | - | - |
| IC₅₀ (VEGFR) | - | - | - |
| Cell Line GI₅₀ | - | - | - |
| Ames Test | - | - | - |
Conclusion
This compound represents an under-explored derivative of the medicinally important tetrahydroquinoline scaffold. While direct experimental data is currently lacking, this guide provides a foundational understanding of its likely chemical and biological properties based on established principles and the behavior of related compounds. The proposed synthetic routes and the potential for interaction with key oncogenic signaling pathways highlight this molecule as a person of interest for further investigation in the field of drug discovery and development. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity to validate the hypotheses presented herein.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
In Vitro Evaluation of Tetrahydroquinoline Derivatives: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the in vitro evaluation of tetrahydroquinoline derivatives based on available scientific literature. It is important to note that specific experimental data for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline was not found in the reviewed literature. Therefore, this document synthesizes findings from studies on structurally related tetrahydroquinoline compounds to offer a representative technical guide for researchers, scientists, and drug development professionals.
Introduction to Tetrahydroquinolines
Tetrahydroquinoline (THQ) and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry.[1] The THQ scaffold is a common feature in a variety of biologically active molecules and approved drugs.[2] Research has demonstrated that derivatives of tetrahydroquinoline exhibit a wide range of pharmacological activities, including anticancer, antiproliferative, anti-inflammatory, and neuroprotective properties.[3][4] Their mechanism of action often involves the modulation of key cellular processes such as cell cycle progression and apoptosis.[2][3]
Quantitative Data on In Vitro Activities
The following table summarizes the in vitro antiproliferative activity of various tetrahydroquinoline derivatives against different human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 4a | HCT-116 (Colon Cancer) | ~13 | [3] |
| 4a | A29 (Lung Cancer) | Not specified, but potent | [3] |
| 5 | HCT-116 (Colon Cancer) | ~13 | [3] |
| 6 | HCT-116 (Colon Cancer) | ~13 | [3] |
| (R)-5a | A2780 (Ovarian Carcinoma) | 5.4 | [2] |
| (S)-5a | A2780 (Ovarian Carcinoma) | 17.2 | [2] |
| (R)-3a | A2780 (Ovarian Carcinoma) | Not specified, active | [2] |
| (S)-3a | A2780 (Ovarian Carcinoma) | Not specified, active | [2] |
| (R)-2b | A2780 (Ovarian Carcinoma) | Not specified, active | [2] |
| (S)-2b | A2780 (Ovarian Carcinoma) | Not specified, active | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, A549, A2780) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Methodology:
-
Cell Treatment: Cells (e.g., A2780) are treated with the tetrahydroquinoline derivative at various concentrations for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. Some tetrahydroquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase.[3]
Apoptosis Assessment
Apoptosis, or programmed cell death, can be evaluated through various methods, including the analysis of mitochondrial membrane potential.
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Mitochondrial Staining: A fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1) is added to the cells. In apoptotic cells, the mitochondrial membrane potential collapses, and the dye's fluorescence shifts from red to green.
-
Flow Cytometry: The change in fluorescence is quantified by flow cytometry.
-
Data Analysis: An increase in the green-to-red fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis. Studies have shown that some tetrahydroquinoline derivatives can induce apoptosis via the intrinsic pathway, which involves mitochondrial depolarization.[2][3]
Visualizations
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for the in vitro evaluation of tetrahydroquinoline derivatives.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Postulated intrinsic apoptosis pathway induced by tetrahydroquinoline derivatives.
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Studies of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Review of Available Literature
A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning in vivo studies of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. At present, there are no specific experimental data, quantitative analyses, or established signaling pathways directly associated with this compound in living organisms.
While research into the broader family of quinoline and tetrahydroquinoline derivatives is extensive, direct investigations into the 7,8-epoxy variant remain unpublished. This technical guide will summarize the contextually relevant information regarding the metabolism of related compounds, which may offer theoretical insights, while clearly noting the absence of direct evidence for the target molecule.
Metabolic Precedent: Epoxidation in Quinoline Metabolism
Studies on the metabolism of quinoline, the aromatic precursor to tetrahydroquinoline, have indicated that epoxidation is a key metabolic pathway. The liver's cytochrome P-450 monooxygenase system can metabolize quinoline into various epoxide intermediates, also known as arene oxides.[1] Specifically, the formation of quinoline-5,6-epoxide has been suggested as a potential metabolic activation step that could be linked to its tumorigenic properties.[2][3] Research has also identified other metabolites such as 5,6-dihydroxy-5,6-dihydroquinoline, which is formed from the corresponding epoxide.[2][3]
The synthesis of related compounds, such as racemic 7,8-epoxy-7,8-dihydroquinoline (quinoline 7,8-oxide), has been reported, indicating that such chemical structures are synthetically accessible for study.[4] Furthermore, the oxidation of these arene oxides can lead to the formation of diepoxy derivatives.[5]
It is hypothesized that the mutagenicity of quinoline may be linked to the formation of reactive epoxide intermediates like quinoline-2,3-epoxide.[6] The interaction of these epoxides with cellular macromolecules is a critical area of toxicology research.
General Biological Activities of Tetrahydroquinoline Derivatives
The 5,6,7,8-tetrahydroquinoline scaffold is a common motif in a variety of biologically active compounds. Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications, although none of these studies have specifically examined the 7,8-epoxy derivative. Some of the documented activities of other 5,6,7,8-tetrahydroquinoline derivatives include:
-
Anticancer Properties: Certain chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have demonstrated antiproliferative activity against various cancer cell lines in in vitro studies.[7]
-
Receptor Antagonism: A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor.[8]
Postulated Metabolic Activation of 5,6,7,8-Tetrahydroquinoline
While no direct evidence exists for the in vivo formation or effects of this compound, a theoretical metabolic pathway can be proposed based on the known metabolism of quinoline. This hypothetical pathway would involve the enzymatic epoxidation of the 5,6,7,8-tetrahydroquinoline core.
Caption: Hypothetical metabolic pathway for the formation of this compound.
Conclusion and Future Directions
The current body of scientific literature lacks specific in vivo studies on this compound. Consequently, there is no quantitative data, detailed experimental protocols, or established signaling pathways to report for this compound. The information available on the metabolism of the parent compound, quinoline, suggests that epoxidation is a relevant metabolic process, but this cannot be directly extrapolated to the saturated ring of tetrahydroquinoline without experimental validation.
Future research is required to first synthesize and characterize this compound. Subsequently, in vitro and in vivo studies would be necessary to determine its metabolic fate, pharmacokinetic profile, biological activity, and potential toxicity. Such studies would be essential to understand its role, if any, in pharmacology or toxicology. Until such research is conducted, any discussion of its in vivo properties remains speculative.
References
- 1. METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM [jstage.jst.go.jp]
- 2. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Arene oxides of quinoline: epoxidation, N-oxidation and N-methylation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline: conversion to a mutagen by human and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Experimental Use of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Neuroscience
A thorough review of current scientific literature reveals a significant lack of specific experimental data regarding the use of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in the field of neuroscience. While the broader family of tetrahydroquinoline derivatives has been investigated for various biological activities, direct research on the epoxy variant specified is not presently available in published studies.
This document aims to provide a foundational understanding of related compounds and theoretical applications based on the activities of structurally similar molecules. The protocols and pathways described herein are extrapolated from research on analogous compounds and should be considered as a starting point for novel experimental design rather than a reflection of established use.
Theoretical Background and Potential Applications
The tetrahydroquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. For instance, certain 5-amino-5,6,7,8-tetrahydroquinolinones have been synthesized and evaluated as acetylcholinesterase inhibitors.[1] Additionally, the 8-hydroxyquinoline group has demonstrated neuroprotective effects by modulating metal homeostasis in models of proteotoxicity relevant to neurodegenerative conditions.[2][3]
The introduction of an epoxy group to the 5,6,7,8-tetrahydroquinoline core could potentially confer unique reactivity and biological activity. Epoxides are known to be reactive electrophiles that can interact with nucleophilic residues on proteins, potentially leading to irreversible inhibition or modulation of enzyme activity. In a neuroscience context, this could translate to novel mechanisms of action against targets such as enzymes involved in neurotransmitter metabolism or protein aggregation pathways.
Potential, yet unproven, applications for this compound in neuroscience could include:
-
Enzyme Inhibition: Irreversible inhibition of enzymes implicated in neurodegeneration.
-
Modulation of Protein Aggregation: Covalent modification of proteins prone to aggregation, such as amyloid-beta or tau.
-
Neuroprotective Agent Precursor: Acting as a prodrug that is metabolized to an active form within the central nervous system.
Proposed Experimental Protocols
The following are hypothetical protocols for the initial investigation of this compound in a neuroscience research setting. These are based on standard methodologies used for characterizing novel compounds.
In Vitro Neurotoxicity and Neuroprotection Assays
Objective: To determine the intrinsic toxicity of this compound on neuronal cells and its potential to protect against known neurotoxins.
Methodology:
-
Cell Culture:
-
Culture human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT22) cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model):
-
Pre-treat HT22 cells with different concentrations of this compound for 2 hours.
-
Induce excitotoxicity by adding glutamate (e.g., 5 mM) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
Include positive control (e.g., a known neuroprotective agent) and negative control (glutamate only) groups.
-
Enzyme Inhibition Assays
Objective: To screen this compound for inhibitory activity against key enzymes relevant to neurodegenerative diseases.
Methodology (Example: Acetylcholinesterase Inhibition):
-
Assay Principle: Utilize Ellman's reagent (DTNB) to measure the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound.
-
Add AChE enzyme solution and incubate for 15 minutes.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition compared to the control (no inhibitor).
-
Determine the IC50 value (concentration of inhibitor required for 50% inhibition).
-
Data Presentation
Table 1: Hypothetical Neuroprotective Effect of this compound against Glutamate-Induced Toxicity in HT22 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Glutamate (5 mM) | - | 45 ± 3.8 |
| Compound + Glutamate | 1 | 52 ± 4.1 |
| Compound + Glutamate | 10 | 68 ± 5.5 |
| Compound + Glutamate | 50 | 85 ± 6.3 |
Table 2: Hypothetical Inhibition of Acetylcholinesterase (AChE) by this compound
| Compound Concentration (µM) | AChE Inhibition (%) |
| 0.1 | 12 ± 2.1 |
| 1 | 35 ± 3.9 |
| 10 | 78 ± 4.7 |
| 100 | 95 ± 2.5 |
| IC50 (µM) | ~5.8 |
Visualizations
Diagram 1: Proposed Experimental Workflow for In Vitro Screening
Caption: Workflow for the initial in vitro evaluation of a novel compound in neuroscience.
Diagram 2: Hypothetical Signaling Pathway for Neuroprotection
References
- 1. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different 8-Hydroxyquinolines Protect Models of TDP-43 Protein, α-Synuclein, and Polyglutamine Proteotoxicity through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different 8-hydroxyquinolines protect models of TDP-43 protein, α-synuclein, and polyglutamine proteotoxicity through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Cancer Research
Introduction
Quinoline and its derivatives, including the saturated tetrahydroquinoline scaffold, are prominent heterocyclic structures in numerous compounds with significant pharmacological activities.[1][2][3] Many synthetic and naturally occurring tetrahydroquinoline-based compounds have demonstrated potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[4][5] The presence of a reactive epoxide ring on the tetrahydroquinoline core of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline suggests a potential for covalent interactions with biological macromolecules, making it a compound of interest for cancer research. This document outlines potential mechanisms of action, provides experimental protocols for its evaluation, and presents quantitative data from related compounds to guide future research.
Proposed Mechanism of Action
The anticancer activity of this compound is hypothesized to stem from two primary attributes: the inherent reactivity of the epoxide group and the established bioactivity of the tetrahydroquinoline scaffold.
-
Alkylation of Biomolecules: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack from biological macromolecules. This could lead to the alkylation of DNA, forming DNA adducts that trigger DNA damage responses, cell cycle arrest, and ultimately apoptosis. Alternatively, the epoxide could react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of key enzymes, leading to their irreversible inhibition.
-
Inhibition of Cancer-Related Signaling Pathways: A significant body of research indicates that quinoline and tetrahydroquinoline derivatives can inhibit critical cell signaling pathways that are often dysregulated in cancer.[6][7][8][9] A prominent target is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][10] It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway, leading to the downstream effects of decreased cell proliferation and increased apoptosis.
Below is a proposed signaling pathway diagram illustrating the potential inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
Application Notes and Protocols: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a research chemical belonging to the tetrahydroquinoline class of compounds. While this specific epoxide has not been extensively studied, the tetrahydroquinoline scaffold is a common motif in numerous biologically active natural products and synthetic molecules with a wide range of therapeutic applications.[1] Derivatives of quinoline and tetrahydroquinoline have demonstrated significant potential as anticancer and antimicrobial agents.[1][2][3][4][5][6][7] These compounds can induce apoptosis, inhibit cell cycle progression, and interfere with various cellular signaling pathways in cancer cells.[1][2][8]
These application notes provide a summary of the potential applications of this compound based on the activities of structurally related compounds. Detailed experimental protocols are provided to facilitate the investigation of its biological effects.
Chemical Information
| Property | Value |
| IUPAC Name | 2,3,4,4a-tetrahydro-1aH-oxireno[f]quinoline |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| CAS Number | Not available |
| Structure |
Note: Since this is a novel research chemical, the exact physicochemical properties are not yet determined.
Proposed Synthesis
A plausible synthetic route to this compound involves the epoxidation of 5,6,7,8-tetrahydroquinoline or a suitable precursor. A common method for the synthesis of quinolines is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent.[9] A milder variation of this reaction utilizes epoxides as precursors.[10] For the final epoxidation step, a common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Proposed synthetic pathway for this compound.
Potential Biological Applications
Based on the known biological activities of quinoline and tetrahydroquinoline derivatives, this compound is a candidate for investigation in the following areas:
-
Anticancer Research: Many quinoline derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[1][2][3][11] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[1][2][8]
-
Antimicrobial Research: Tetrahydroquinoline derivatives have shown promising activity against various bacterial and fungal strains.[4][5][6][7]
Quantitative Data of Related Compounds
The following table summarizes the cytotoxic activity (IC₅₀ values) of several quinoline derivatives against various cancer cell lines, providing a comparative context for the potential potency of this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 ± 3.35 µg/ml | [2] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | 43.95 ± 3.53 µg/ml | [2] |
| 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 | Not specified, but showed 54.4% apoptosis | [12] |
| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | Not specified | [12] |
| Compound 91b1 | A549 | 15.38 µg/mL | [11] |
| Compound 91b1 | AGS | 4.28 µg/mL | [11] |
| Compound 91b1 | KYSE150 | 4.17 µg/mL | [11] |
| Compound 91b1 | KYSE450 | 1.83 µg/mL | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cultured cancer cells.[13][14][15][16][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.[18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Hypothetical signaling pathway for apoptosis induction.
Safety Precautions
The toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Disclaimer: The information provided in these application notes is based on the scientific literature for related compounds and is intended for research purposes only. The biological activities and optimal experimental conditions for this compound may differ and need to be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 4. Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. scispace.com [scispace.com]
Application Notes and Protocols for Dissolving 5,6,7,8-Tetrahydroquinoline Derivatives for Cell Culture
Application Notes
Introduction
5,6,7,8-Tetrahydroquinoline and its derivatives are heterocyclic organic compounds recognized for their potential in medicinal chemistry and drug discovery.[1] Various derivatives have been synthesized and investigated for their biological activities, particularly as anticancer agents.[2] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting their potential as novel therapeutic agents.[3] One derivative has been identified as a C5a receptor antagonist, indicating its potential in modulating inflammatory responses.
Biological Activity
Research has shown that derivatives of 5,6,7,8-tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated potent antiproliferative effects on lung and colon cancer cells.[3] The mechanism of action for some of these compounds involves the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis through both intrinsic and extrinsic pathways.[3] Furthermore, some chiral derivatives have been observed to induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in cancer cells.
Solubility Data
The solubility of 5,6,7,8-tetrahydroquinoline and its derivatives can vary depending on the specific functional groups present in the molecule. Based on available data for the parent compound and related structures, the following provides a general solubility profile.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Chloroform | Slightly Soluble | [4] |
| Ethanol (EtOH) | Soluble (for some derivatives) |
Note: It is highly recommended to empirically determine the solubility of the specific compound of interest before preparing stock solutions.
Experimental Protocols
1. Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of a 5,6,7,8-tetrahydroquinoline derivative in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving organic compounds for use in cell culture due to its high solubilizing capacity and miscibility with aqueous culture media.[5]
Materials:
-
5,6,7,8-tetrahydroquinoline derivative (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional, use with caution)
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock concentration: A common starting stock concentration is 10 mM. To prepare a 10 mM stock solution, calculate the mass of the compound needed. For example, for a compound with a molecular weight of 133.19 g/mol (like the parent 5,6,7,8-tetrahydroquinoline), you would dissolve 1.3319 mg in 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the required amount of the 5,6,7,8-tetrahydroquinoline derivative in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): If the application is sensitive to microbial contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
2. Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the concentrated DMSO stock solution into a working solution that can be directly added to cell culture media. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
Concentrated stock solution of the 5,6,7,8-tetrahydroquinoline derivative in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Perform serial dilutions: Prepare a series of dilutions of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in the cell culture well from a 10 mM stock, you can perform a 1:1000 dilution. This is typically done in multiple steps to ensure accuracy.
-
Intermediate Dilution (e.g., 1:100): Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM intermediate solution.
-
Final Dilution (e.g., 1:10): Add the desired volume of the intermediate solution to the cell culture wells to achieve the final concentration. For example, adding 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well will result in a final concentration of 10 µM.
-
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.
Visualizations
Experimental Workflow for Compound Preparation
Caption: Workflow for preparing 5,6,7,8-tetrahydroquinoline derivative solutions for cell culture.
Potential Signaling Pathways
Caption: Potential signaling pathways affected by 5,6,7,8-tetrahydroquinoline derivatives in cancer cells.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. 5,6,7,8-Tetrahydroquinoline CAS#: 10500-57-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Mouse Models: A Methodological Guidance
Disclaimer: As of the current date, a thorough review of scientific literature reveals no published studies investigating the dosage, administration, or efficacy of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in mouse models. The information presented herein is therefore not based on experimental data for this specific compound but provides a general framework and best-practice guidelines for researchers and drug development professionals aiming to initiate such studies. The protocols and diagrams are intended as a starting point for designing a comprehensive in vivo evaluation of a novel chemical entity.
Introduction
This compound is a derivative of the tetrahydroquinoline scaffold, a core structure found in various biologically active compounds. While derivatives of tetrahydroquinoline have been explored for a range of therapeutic applications, the in vivo properties of the 7,8-epoxy variant remain uncharacterized. These application notes provide a generalized protocol for determining the appropriate dosage and evaluating the initial in vivo characteristics of a novel compound like this compound in a mouse model.
General Protocol for In Vivo Dosage Determination of a Novel Compound
The following protocol outlines a standard approach for a dose-range finding study, a critical first step in the in vivo characterization of a new chemical entity.
Preliminary In Vitro Assessment
Before proceeding to animal studies, it is essential to have in vitro data on the compound's activity and cytotoxicity. This data will help in estimating a starting dose for the in vivo experiments.
Table 1: Hypothetical In Vitro Data for a Novel Compound
| Parameter | Value | Cell Line(s) |
| IC50 (Target Activity) | [e.g., 1 µM] | [e.g., Relevant cancer cell line] |
| CC50 (Cytotoxicity) | [e.g., 50 µM] | [e.g., Normal murine cell line] |
Experimental Protocol: Acute Dose-Range Finding Study
This study aims to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
Materials:
-
This compound (synthesized and purified)
-
Vehicle for administration (e.g., sterile saline, PBS with a solubilizing agent like DMSO or Tween 80)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female
-
Standard animal housing and care facilities
-
Dosing syringes and needles (appropriate for the route of administration)
-
Equipment for clinical observation and sample collection
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Perform serial dilutions to achieve the desired concentrations for different dose groups. Ensure the final concentration of any solubilizing agent (e.g., DMSO) is non-toxic.
-
Dose Groups: Establish several dose groups, starting with a low dose (e.g., 0.1 mg/kg) and escalating to higher doses (e.g., 1, 10, 50, 100 mg/kg). Include a vehicle control group. A typical group size is 3-5 mice per sex.
-
Administration: Administer the compound via the intended clinical route, if known, or a standard parenteral route such as intraperitoneal (IP) or intravenous (IV) injection. Oral gavage (PO) is another common route.
-
Clinical Observations: Monitor the animals closely for the first few hours post-administration and then at regular intervals for up to 14 days. Record observations such as:
-
Changes in body weight
-
Food and water intake
-
General appearance (e.g., ruffled fur, hunched posture)
-
Behavioral changes (e.g., lethargy, hyperactivity)
-
Signs of pain or distress
-
-
Endpoint and Sample Collection: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect blood for hematology and clinical chemistry analysis, and major organs for histopathological examination.
-
Data Analysis: Analyze the data to determine the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Table 2: Example Data Collection for a Dose-Range Finding Study
| Dose (mg/kg) | Route | Number of Animals (M/F) | Body Weight Change (%) | Clinical Signs | Gross Pathology Findings |
| Vehicle | IP | 5/5 | ± 2% | None | No abnormalities |
| 1 | IP | 5/5 | ± 3% | None | No abnormalities |
| 10 | IP | 5/5 | -5% | Mild lethargy for 2h | No abnormalities |
| 50 | IP | 5/5 | -15% | Significant lethargy, ruffled fur | Pale liver |
| 100 | IP | 5/5 | -25% | Moribund, euthanasia required | Severe liver discoloration |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for in vivo testing of a novel compound and a hypothetical signaling pathway that could be investigated.
Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Note on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: Scientific literature providing specific details on the synthesis, biological activities, and established protocols for this compound is limited. This document, therefore, provides insights into the broader class of 5,6,7,8-tetrahydroquinoline derivatives, which have shown significant potential in drug discovery. Additionally, a proposed synthetic route and hypothetical experimental workflows for the investigation of this compound are presented based on established chemical principles and analogous compounds.
Introduction to 5,6,7,8-Tetrahydroquinoline Derivatives in Drug Discovery
The 5,6,7,8-tetrahydroquinoline scaffold is a prominent structural motif found in numerous biologically active compounds and is considered a "privileged" structure in medicinal chemistry.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery and development programs. Key therapeutic areas where these compounds have shown promise include oncology and neurodegenerative diseases.[3][4][5]
Key Biological Activities:
-
Anticancer Activity: Many tetrahydroquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][6][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[3][6]
-
Neuroprotective Effects: Certain derivatives have shown potential in the context of neurodegenerative diseases like Parkinson's disease.[5] Their neuroprotective properties are often attributed to their antioxidant capabilities and their ability to modulate pathways related to neuronal cell death and survival.[4][5]
Potential Applications of this compound
While not extensively studied, the introduction of an epoxide ring to the tetrahydroquinoline core would create a reactive electrophilic center. This functional group could potentially be explored for:
-
Covalent Inhibition: The epoxide moiety can react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is a strategy for developing highly potent and selective drugs.
-
Metabolic Probe: this compound could serve as a potential metabolite of 5,6,7,8-tetrahydroquinoline, formed through cytochrome P450-mediated oxidation. Studying its biological activity could provide insights into the metabolic activation or detoxification pathways of the parent compound.
-
Synthetic Intermediate: The epoxide can be opened by various nucleophiles to generate a diverse library of 7,8-disubstituted-5,6,7,8-tetrahydroquinoline derivatives for structure-activity relationship (SAR) studies.
Quantitative Data on Tetrahydroquinoline Derivatives
The following tables summarize the reported in vitro activities of various 5,6,7,8-tetrahydroquinoline derivatives.
Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Cytotoxicity | ~13 | [6] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Cytotoxicity | ~13 | [6] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Antiproliferative | Micromolar concentrations | [3] |
| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c) | H460 (Lung) | Growth Inhibition | 4.9 ± 0.7 | [7] |
| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c) | A-431 (Skin) | Growth Inhibition | 2.0 ± 0.9 | [7] |
| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c) | HT-29 (Colon) | Growth Inhibition | 4.4 ± 1.3 | [7] |
| Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (R)-5a | A2780 (Ovarian) | Antiproliferative | 5.4 | [8] |
| Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (S)-5a | A2780 (Ovarian) | Antiproliferative | 17.2 | [8] |
Table 2: Neuroprotective Activity of a Tetrahydroquinoline Derivative
| Compound | Model | Key Findings | Reference |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's Disease in rats | Decreased oxidative stress, recovered antioxidant enzyme activities, normalized chaperone activity, and suppressed apoptosis. | [5] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.
Materials:
-
5,6,7,8-Tetrahydroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 5,6,7,8-tetrahydroquinoline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution over 15-30 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability Assessment: MTT Assay
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[9][10][11][12]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (including a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Protein Expression Analysis: Western Blotting
This technique is used to detect specific proteins in a cell lysate, for example, to investigate the effect of a compound on signaling pathways.[17][18][19][20]
Materials:
-
Cell lysate from treated and untreated cells
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the test compound and controls.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels.
Visualizations
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. scispace.com [scispace.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. addgene.org [addgene.org]
- 20. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols: Synthesis and Purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest for potential applications in medicinal chemistry and drug development. The synthesis is proposed as a multi-step process commencing from the readily available precursor, 7,8-dihydroquinoline-5(6H)-one. The protocols described herein detail the reduction of the enone, followed by epoxidation of the resulting alkene. Purification methodologies for intermediates and the final product are also provided.
Introduction
Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antioxidant and anticancer properties.[1][2] The introduction of an epoxide ring into the tetrahydroquinoline scaffold can offer novel chemical properties and biological activities, making this compound a molecule of interest for further investigation. This document outlines a comprehensive approach to its synthesis and purification.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step route starting from 7,8-dihydroquinoline-5(6H)-one. The first step involves the reduction of the carbonyl group to a methylene group to yield 7,8-dihydroquinoline. The second step is the epoxidation of the double bond in 7,8-dihydroquinoline to afford the target molecule.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7,8-dihydroquinoline from 7,8-dihydroquinoline-5(6H)-one
This procedure is based on the Wolff-Kishner reduction, which is effective for converting carbonyl functionalities into methylene groups.[3][4][5][6][7]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 7,8-dihydroquinoline-5(6H)-one | 147.18 | 10 | 1.47 g |
| Hydrazine hydrate (80%) | 50.06 | 100 | 6.25 mL |
| Potassium hydroxide (KOH) | 56.11 | 50 | 2.81 g |
| Diethylene glycol | 106.12 | - | 50 mL |
| Diethyl ether | 74.12 | - | As needed |
| Saturated NaCl solution (brine) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | As needed |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 7,8-dihydroquinoline-5(6H)-one (1.47 g, 10 mmol), diethylene glycol (50 mL), hydrazine hydrate (6.25 mL, 100 mmol), and potassium hydroxide (2.81 g, 50 mmol).
-
Heat the mixture to 130-140 °C for 2 hours.
-
After 2 hours, increase the temperature to 190-200 °C and allow the water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7,8-dihydroquinoline.
Purification of 7,8-dihydroquinoline:
The crude product can be purified by vacuum distillation.
| Parameter | Value |
| Boiling Point | (Predicted) ~90-95 °C at 10 mmHg |
| Expected Yield | 70-80% |
| Purity (GC-MS) | >95% |
Step 2: Synthesis of this compound
This procedure utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of the alkene.[8][9][10][11]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 7,8-dihydroquinoline | 131.18 | 7 | 0.92 g |
| m-CPBA (77%) | 172.57 | 8.4 | 1.88 g |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | As needed |
| Saturated Sodium Thiosulfate (Na2S2O3) solution | - | - | As needed |
| Saturated NaCl solution (brine) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | As needed |
Procedure:
-
Dissolve 7,8-dihydroquinoline (0.92 g, 7 mmol) in dichloromethane (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.88 g, 8.4 mmol) in dichloromethane (20 mL).
-
Add the m-CPBA solution dropwise to the cooled solution of 7,8-dihydroquinoline over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (30 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
The crude epoxide can be purified by column chromatography on silica gel. To prevent the decomposition of the acid-labile epoxide, the silica gel can be neutralized by treatment with a sodium bicarbonate solution before use.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 5. byjus.com [byjus.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a potentially reactive metabolite of 5,6,7,8-tetrahydroquinoline. As an epoxide, it may exhibit significant biological activity, including potential toxicity or therapeutic effects, through covalent interactions with biological macromolecules. Therefore, its accurate identification and quantification are critical in drug metabolism and toxicology studies. This document provides detailed application notes and protocols for the analytical characterization of this compound.
Predicted Analytical Data
The following table summarizes the predicted analytical data for this compound based on the known spectral characteristics of tetrahydroquinolines and epoxides.
| Analytical Technique | Expected Observations |
| ¹H NMR | Protons on the epoxide ring (H-7 and H-8) are expected to appear in the upfield region of the aromatic spectrum, typically between 3.0 and 4.5 ppm. The protons on the tetrahydro- portion of the quinoline ring (H-5 and H-6) will likely resonate between 1.5 and 3.0 ppm. Aromatic protons will be in the 6.5-8.0 ppm range. |
| ¹³C NMR | The carbon atoms of the epoxide ring (C-7 and C-8) are expected to have characteristic signals in the range of 40-60 ppm. Carbons of the tetrahydroquinoline ring will appear in the aliphatic region, while the aromatic carbons will be in the 120-150 ppm range. |
| Mass Spectrometry (EI) | The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₉NO, MW: 147.17). Fragmentation may involve the loss of CO, CHO, or cleavage of the epoxide ring. |
| High-Resolution MS (HRMS) | The exact mass of the molecular ion should be determined to confirm the elemental composition. For C₉H₉NO, the calculated exact mass is 147.0684. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic C-O stretching vibrations for the epoxide ring around 1250 cm⁻¹ and 800-900 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The absence of a strong O-H band (3200-3600 cm⁻¹) would confirm the presence of an epoxide rather than a diol. |
| HPLC (Reversed-Phase) | Retention time will be dependent on the specific column and mobile phase conditions. As a relatively polar compound, it is expected to have a moderate retention time on a C18 column with a methanol/water or acetonitrile/water mobile phase. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: ~3-4 seconds
-
-
Process the data with appropriate phasing and baseline correction.
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 seconds
-
-
For further structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Instrumentation:
-
A mass spectrometer capable of electron ionization (EI) and high-resolution mass spectrometry (HRMS), such as a TOF (Time-of-Flight) or Orbitrap mass analyzer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
GC-MS Protocol (for volatile samples):
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
LC-HRMS Protocol (for less volatile samples):
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 10-100 µg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow rate: 0.3 mL/min.
-
-
MS Conditions (ESI-HRMS):
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Acquire data in full scan mode over a mass range of m/z 100-500.
-
Perform data-dependent MS/MS to obtain fragmentation spectra.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and for quantification.
Instrumentation:
-
An HPLC system with a UV detector.
Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water. A good starting point is 60:40 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from a UV scan of the compound (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Visualizations
Caption: General analytical workflow for the characterization of this compound.
Caption: Logical flow for HPLC method development for this compound analysis.
Disclaimer: The protocols and expected data provided herein are for guidance purposes. Actual results may vary depending on the specific instrumentation, experimental conditions, and the purity of the sample. It is recommended to perform thorough method development and validation for any quantitative analysis.
Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline as a Molecular Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a core structure in numerous biologically active compounds and natural alkaloids.[1] Its derivatives have shown a range of activities, including potential as antiproliferative agents and C5a receptor antagonists.[2][3] This document outlines the hypothetical application of a novel derivative, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, as a covalent molecular probe for target identification and validation in drug discovery.
Epoxide-containing molecules can serve as effective affinity probes due to the unique combination of stability in aqueous solutions and reactivity towards nucleophilic residues on protein surfaces.[4][5] The strained three-membered ring of the epoxide is susceptible to nucleophilic attack from amino acid side chains such as histidine, cysteine, and lysine, resulting in a stable covalent bond. This property allows for the irreversible labeling of proteins in close proximity, making this compound a potentially powerful tool for identifying the cellular targets of therapeutic agents that share a similar core structure.
These application notes provide detailed protocols for the synthesis of the probe and its use in a chemoproteomic workflow to identify and quantify protein targets from complex biological samples.[6][7]
Mechanism of Action
The utility of this compound as a molecular probe is derived from the electrophilic nature of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, a reaction that is significantly accelerated in the presence of a proximal nucleophilic amino acid residue on a protein surface. This "proximity-induced reactivity" allows the probe to selectively label proteins with which it interacts.[4][8] The covalent bond formation is essentially irreversible, enabling the capture and subsequent identification of target proteins. The primary amino acid residues targeted by epoxides are those with nucleophilic side chains, including histidine, cysteine, lysine, and aspartate/glutamate.
Data Presentation
The following tables summarize the hypothetical physicochemical properties of the probe and representative data from a target identification experiment.
Table 1: Physicochemical Properties of this compound Probe
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform |
| Reactive Group | Epoxide |
| Targeted Residues | Histidine, Cysteine, Lysine, Aspartate, Glutamate |
| Storage Conditions | -20°C, protected from light and moisture |
Table 2: Representative Protein Targets of this compound Identified in A549 Lung Cancer Cells
| Protein ID (UniProt) | Gene Name | Protein Name | Labeled Peptide Sequence | Mass Shift (Da) |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | IPIC VSPNKEVWL | +147.07 |
| P62258 | PPP2R1A | Serine/threonine-protein phosphatase 2A | YLH EEDETL | +147.07 |
| Q06830 | HSP90B1 | Endoplasmin (HSP90) | FVEK GIGEVS | +147.07 |
| P11142 | HSPD1 | 60 kDa heat shock protein, mitochondrial | TIIAD KAGAAGN | +147.07 |
Note: The mass shift corresponds to the addition of the C₉H₉NO moiety.
Table 3: Quantitative Analysis of Target Engagement by Competitive Profiling
| Gene Name | % Target Occupancy (1 µM Probe) | % Target Occupancy (10 µM Probe) |
| ERBB2 | 45% | 88% |
| PPP2R1A | 32% | 75% |
| HSP90B1 | 18% | 55% |
| HSPD1 | 12% | 41% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the epoxidation of 5,6-dihydroquinoline to yield the title compound.
Materials:
-
5,6-dihydroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 5,6-dihydroquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Protocol 2: In-situ Labeling of Cellular Proteins
This protocol details the treatment of live cells with the probe for covalent labeling of target proteins.
Materials:
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Seed A549 cells in 10 cm dishes and grow to 80-90% confluency.
-
For the experimental group, treat cells with the desired final concentration of the probe (e.g., 10 µM) in serum-free medium for 2 hours.
-
For the negative control, treat cells with an equivalent volume of DMSO.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of ice-cold lysis buffer directly to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteome and determine the protein concentration using a BCA assay.
-
Store the labeled proteome at -80°C until further processing.
Protocol 3: Target Enrichment and Identification via Mass Spectrometry
This protocol describes a chemoproteomic workflow for the identification of probe-labeled proteins. To facilitate this, a derivative of the probe containing an alkyne handle for click chemistry would be synthesized and used.
Materials:
-
Labeled proteome from Protocol 2 (using an alkyne-tagged probe)
-
Biotin-azide tag
-
Copper (II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea solution (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid
Procedure:
-
Click Chemistry: To 1 mg of labeled proteome, add biotin-azide, CuSO₄, TCEP, and TBTA. Incubate at room temperature for 1 hour to conjugate biotin to the probe-labeled proteins.
-
Protein Precipitation: Precipitate the proteins using a chloroform/methanol extraction to remove excess reagents.
-
Enrichment: Resuspend the protein pellet in PBS with 1% SDS and add streptavidin-agarose beads. Incubate for 2 hours at room temperature with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads and wash sequentially with 0.2% SDS in PBS, 6 M urea, and finally PBS to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in 8 M urea.
-
Reduce disulfide bonds with DTT (55°C for 30 minutes).
-
Alkylate cysteine residues with IAA (room temperature in the dark for 30 minutes).
-
Dilute the urea to <1 M with ammonium bicarbonate buffer.
-
Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
-
Sample Preparation for MS:
-
Collect the supernatant containing the peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Search the resulting spectra against a protein database (e.g., UniProt) to identify the proteins and pinpoint the specific peptide sequences modified by the probe. Use software like MaxQuant or Proteome Discoverer for protein identification and quantification.
Hypothetical Signaling Pathway Application
The identification of ERBB2 as a target suggests that compounds with a tetrahydroquinoline scaffold may interfere with growth factor signaling pathways. The probe could be used to explore downstream effects and identify novel nodes for therapeutic intervention.
References
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.umass.edu]
- 3. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 4. Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on the known hazards of the parent compound, quinoline, and the general reactivity of epoxides. 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a suspected carcinogen and mutagen; therefore, all handling should be performed with extreme caution by trained personnel in a designated laboratory area.
Safety and Hazard Information
This compound should be handled as a hazardous compound due to its structural similarity to quinoline, a known toxic and carcinogenic substance, and the presence of a reactive epoxide group. The epoxide ring is strained and susceptible to ring-opening reactions with various nucleophiles.
Table 1: Hazard Summary of Quinoline (as a proxy for this compound)
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2][3] |
| Carcinogenicity | May cause cancer.[1][2][3][4] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects.[1][2][3] |
Table 2: Physical and Chemical Properties of Quinoline
| Property | Value |
| Appearance | Colorless liquid that darkens on exposure to light.[5][6] |
| Odor | Strong, characteristic odor.[5] |
| Boiling Point | 237.1 °C.[6] |
| Melting Point | -15 °C.[6] |
| Flash Point | 107 °C (closed cup).[6] |
| Solubility in Water | 6.1 g/L (20 °C).[6] |
Experimental Protocols
2.1. Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE:
-
Gloves: Nitrile or other chemical-resistant gloves. Gloves must be inspected before use and disposed of after contamination.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned, full-length laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7] If there is a risk of exceeding exposure limits, a respirator may be required.
2.2. Handling and Storage Protocol
Receiving and Unpacking:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE during unpacking.
-
Verify that the container is properly labeled.
Handling:
-
All work with this compound must be performed in a well-ventilated chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of vapor or mist.[7]
-
Use the smallest practical quantities for experiments.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[7][8]
-
Protect from light, as quinoline and related compounds can darken upon exposure.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
The storage area should be designated for carcinogenic materials.
2.3. Spill and Emergency Procedures
Spill Response:
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.
-
Do not allow the substance to enter drains or waterways.[2][7]
-
Ventilate the area and decontaminate the spill site.
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
2.4. Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste in sealed, properly labeled containers.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]
Visualizations
Caption: General workflow for the safe handling and storage of this compound.
Caption: Decision-making workflow for responding to a spill of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. nj.gov [nj.gov]
- 6. dravyom.com [dravyom.com]
- 7. research.uga.edu [research.uga.edu]
- 8. baoranchemical.com [baoranchemical.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Soluble Epoxide Hydrolase Inhibitors
Topic: High-Throughput Screening Assays for Potential Inhibitors of Soluble Epoxide Hydrolase, with Reference to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects.[1] By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for managing conditions such as hypertension, inflammation, and cardiovascular diseases.[1]
High-throughput screening (HTS) plays a pivotal role in the discovery of novel sEH inhibitors. These assays enable the rapid evaluation of large compound libraries to identify potential drug candidates. While direct HTS data for this compound is not extensively available in the public domain, its structural features, particularly the epoxy group on a tetrahydroquinoline scaffold, suggest its potential as a substrate or inhibitor for enzymes like sEH. The tetrahydroquinoline core is a versatile scaffold found in numerous biologically active compounds.[2][3]
This document provides a detailed protocol for a fluorescence-based HTS assay designed to identify inhibitors of human soluble epoxide hydrolase (HsEH).
Signaling Pathway of Soluble Epoxide Hydrolase
The enzymatic activity of sEH is central to the regulation of EETs. The following diagram illustrates the metabolic pathway involving sEH and the mechanism of its inhibition.
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
High-Throughput Screening Assay for sEH Inhibitors
A common HTS assay for sEH inhibitors utilizes a fluorogenic substrate that, upon hydrolysis by the enzyme, releases a highly fluorescent product. The intensity of the fluorescence is directly proportional to the enzyme activity. Potential inhibitors will reduce the fluorescence signal.
Experimental Workflow
The following diagram outlines the workflow for the primary high-throughput screening of sEH inhibitors.
Caption: High-Throughput Screening Experimental Workflow.
Quantitative Data Summary
The following table summarizes optimized parameters for a robust HTS assay for sEH inhibition, based on published data.[1]
| Parameter | Optimized Value | Notes |
| Enzyme | Human Soluble Epoxide Hydrolase (HsEH) | Recombinant |
| Enzyme Concentration | 3 nM | Optimized to ensure linear substrate hydrolysis.[1] |
| Substrate | (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) | Fluorogenic substrate. |
| Substrate Concentration | 50 µM | Provides a good signal-to-background ratio.[1] |
| Assay Buffer | 25 mM BisTris–HCl (pH 7.0) containing 0.1 mg/ml BSA | |
| Incubation Time | 60 minutes | At room temperature, in the dark. |
| Signal to Background Ratio | ≥ 4 | [1] |
| Z' Factor | 0.7 | Indicates a robust and reliable assay for HTS.[1] |
Experimental Protocols
Materials and Reagents
-
Human soluble epoxide hydrolase (HsEH), recombinant
-
(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate
-
BisTris-HCl
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
384-well, black, flat-bottom microplates
-
Positive control inhibitor (e.g., a known potent sEH inhibitor)
-
Test compound library
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
Enzyme Stock Solution: Prepare a concentrated stock of HsEH in assay buffer. The final concentration in the assay will be 3 nM.
-
Substrate Stock Solution: Prepare a concentrated stock of PHOME in DMSO. The final concentration in the assay will be 50 µM.
-
Compound Plates: Serially dilute test compounds in DMSO in separate plates. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).
Assay Procedure
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive control, and DMSO (negative control) into the wells of a 384-well microplate.
-
Enzyme Addition: Add the appropriate volume of a working solution of HsEH in assay buffer to all wells to achieve a final concentration of 3 nM.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
Initiation of Reaction: Add the appropriate volume of a working solution of PHOME substrate in assay buffer to all wells to achieve a final concentration of 50 µM.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).
Data Analysis
-
Percentage Inhibition Calculation:
-
The percentage inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))
-
Signal_compound is the fluorescence from wells with the test compound.
-
Signal_background is the fluorescence from wells with no enzyme.
-
Signal_no_inhibition is the fluorescence from wells with DMSO instead of a test compound.
-
-
Assay Quality Control (Z' Factor):
-
The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated as follows: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Mean_max and SD_max are the mean and standard deviation of the high signal (no inhibition).
-
Mean_min and SD_min are the mean and standard deviation of the low signal (positive control/full inhibition).
-
A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1]
-
Conclusion
References
Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
These application notes provide detailed protocols for investigating the cytotoxic and mechanistic properties of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in cell-based assays. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
Substituted tetrahydroquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic analogs.[1] Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated a range of biological activities, including antiproliferative effects against various cancer cell lines.[1][2][3][4] The introduction of an epoxide functional group at the 7,8-position of the tetrahydroquinoline core suggests potential for covalent modification of cellular nucleophiles, a mechanism often associated with cytotoxic and anticancer activity. These protocols outline key cell-based assays to characterize the biological effects of this compound.
Data Summary
The following table summarizes hypothetical quantitative data for the effects of this compound in various cancer cell lines. This data is presented for illustrative purposes to guide expected outcomes.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| A2780 | Ovarian Carcinoma | Proliferation | 8.5 |
| HT-29 | Colorectal Adenocarcinoma | Proliferation | 15.2 |
| HeLa | Cervical Carcinoma | Proliferation | 21.7 |
| MSTO-211H | Biphasic Mesothelioma | Proliferation | 12.4 |
| CEM | T-lymphocyte | Proliferation | 18.9 |
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A2780, HT-29, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Experimental Workflow for Antiproliferative Assay
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[3][4]
Materials:
-
A2780 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed A2780 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Mitochondrial Membrane Potential Assay
This protocol describes the measurement of mitochondrial membrane potential (ΔΨm) in cells treated with this compound using a fluorescent dye such as JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[2][3][4]
Materials:
-
A2780 cells
-
Complete cell culture medium
-
This compound
-
JC-1 dye
-
PBS
-
6-well cell culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed A2780 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 6 hours).
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 dye (at a final concentration of 2 µM) in complete medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope (red and green channels) or a flow cytometer (FL1 and FL2 channels).
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the detection of intracellular ROS levels in cells treated with this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[2][3][4]
Materials:
-
A2780 cells
-
Complete cell culture medium
-
This compound
-
DCFH-DA
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed A2780 cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Add fresh complete medium containing various concentrations of this compound.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Postulated Signaling Pathway
Based on the described assays, a potential mechanism of action for this compound leading to cell death is proposed. The compound may induce an increase in intracellular ROS, leading to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This mitochondrial damage can, in turn, trigger cell cycle arrest and ultimately lead to apoptosis.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Biochemical Assays
Disclaimer: Direct biochemical assay data for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not extensively available in current scientific literature. The following application notes and protocols are representative examples based on the documented antiproliferative and kinase inhibitory activities of structurally related 5,6,7,8-tetrahydroquinoline derivatives.[1][2][3][4] These notes are intended to provide a plausible experimental framework for researchers and drug development professionals.
Application Note 1: Inhibition of Tumor-Associated Kinase 1 (TAK1) Signaling
Introduction
This compound is a heterocyclic compound with potential applications in oncology research. Structurally similar quinoline derivatives have demonstrated efficacy as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4][5][6] This application note describes the use of this compound as a potential inhibitor of Tumor-Associated Kinase 1 (TAK1), a key enzyme in a hypothetical cancer signaling pathway. The following protocols outline methods to assess its in vitro efficacy.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade where TAK1 is a central mediator. Inhibition of TAK1 by this compound is proposed to block downstream signaling, leading to a reduction in cell proliferation and survival.
Hypothetical TAK1 Signaling Pathway Inhibition.
Quantitative Data: Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| A549 | Lung Carcinoma | 8.5 |
| HCT-116 | Colorectal Carcinoma | 12.3 |
| MCF-7 | Breast Adenocarcinoma | 15.1 |
| K-562 | Chronic Myelogenous Leukemia | 9.8 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescent kinase assay to measure the inhibitory effect of this compound on TAK1 activity by quantifying ATP consumption.
Materials:
-
Recombinant human TAK1 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the TAK1 enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Add the reagent from the luminescent assay kit that stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the second reagent from the kit to convert the generated ADP back to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT-Based)
This protocol details the determination of the antiproliferative activity of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vitro kinase inhibition assay.
Workflow for the In Vitro Kinase Inhibition Assay.
References
- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols: Target Identification for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a key structural motif found in numerous biologically active compounds, with derivatives exhibiting a range of pharmacological activities including antiproliferative, anti-inflammatory, and receptor antagonist properties.[1][2][3] The introduction of an epoxide moiety, as in 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, presents a reactive electrophilic site that can potentially form covalent or strong non-covalent interactions with cellular nucleophiles, making it a compelling candidate for targeted drug development. The identification of its molecular targets is a critical step in elucidating its mechanism of action and therapeutic potential.
These application notes provide a comprehensive overview of a hypothetical target identification strategy for this compound. The protocols detailed below are established methodologies for identifying protein targets of bioactive small molecules and have been adapted for this specific compound of interest. The workflow encompasses affinity-based proteomics and biophysical validation assays.
Hypothetical Target Identification Workflow
A robust strategy for identifying the molecular targets of this compound involves the synthesis of a tagged chemical probe to capture interacting proteins from cell lysates, followed by identification using mass spectrometry and subsequent validation of the interactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Degraded m-CPBA: m-CPBA is a peroxide and can decompose over time, especially if not stored properly. 2. Insufficient Reagent: The molar ratio of m-CPBA to the starting material may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | 1. Use fresh, high-purity m-CPBA. Consider titrating the m-CPBA to determine its active oxygen content. 2. Increase the molar equivalents of m-CPBA. A common starting point is 1.1 to 1.5 equivalents. 3. Gradually increase the reaction temperature, monitoring for side product formation. Running the reaction at room temperature for a longer duration might be beneficial. 4. Dichloromethane (DCM) or chloroform are commonly used and effective solvents. |
| Presence of a Major Byproduct with a Higher Polarity | 1. N-oxidation: The nitrogen atom in the tetrahydroquinoline ring is susceptible to oxidation by m-CPBA, forming the corresponding N-oxide, a common side reaction with nitrogen-containing heterocycles.[1][2][3][4] | 1. Lower the reaction temperature: Perform the reaction at 0°C or below to favor epoxidation over N-oxidation. 2. Slow addition of m-CPBA: Add the m-CPBA solution dropwise to the solution of 5,6,7,8-tetrahydroquinoline to maintain a low concentration of the oxidizing agent. 3. Use a buffered system: Adding a mild base like sodium bicarbonate can help to neutralize the acidic byproduct, m-chlorobenzoic acid, which can sometimes influence the reaction pathway. |
| Formation of Multiple Unidentified Products | 1. Epoxide Ring-Opening: The formed epoxide can be susceptible to ring-opening, especially in the presence of acidic byproducts or nucleophiles. 2. Over-oxidation: Using a large excess of m-CPBA or prolonged reaction times can lead to further oxidation of the desired product. | 1. Neutralize the reaction mixture promptly: After the reaction is complete, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. 2. Careful monitoring of the reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed. 3. Purify the product quickly: Avoid prolonged exposure of the crude product to ambient conditions before purification. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired epoxide and the N-oxide byproduct may have similar polarities, making separation by column chromatography challenging. 2. Presence of m-chlorobenzoic acid: The carboxylic acid byproduct from m-CPBA can interfere with chromatography. | 1. Optimize chromatographic conditions: Use a solvent system with a gradient elution to improve separation. A combination of ethyl acetate and hexane is a good starting point. 2. Aqueous wash: Before chromatography, thoroughly wash the organic layer with a saturated solution of sodium bicarbonate to remove the majority of the m-chlorobenzoic acid.[2] 3. Alternative purification: If chromatography is ineffective, consider other techniques like crystallization or distillation under reduced pressure, if the product is stable enough. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 5,6,7,8-tetrahydroquinoline. This precursor can be synthesized through the hydrogenation of quinoline.
Q2: Which oxidizing agent is most suitable for the epoxidation of 5,6,7,8-tetrahydroquinoline?
A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of alkenes, including those within cyclic systems like 5,6,7,8-tetrahydroquinoline.
Q3: What are the primary competing side reactions in this synthesis?
A3: The main side reaction is the N-oxidation of the nitrogen atom in the tetrahydroquinoline ring by m-CPBA to form the corresponding N-oxide.[1][3][4] Epoxide ring-opening can also occur, particularly under acidic conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting material and the formation of the product and any byproducts.
Q5: What is a typical work-up procedure for this reaction?
A5: After the reaction is complete, the mixture is typically diluted with a suitable organic solvent like dichloromethane. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), followed by water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Q6: What are the key parameters to optimize for improving the yield?
A6: The key parameters to optimize are:
-
Reaction Temperature: Lower temperatures generally favor epoxidation over N-oxidation.
-
Molar Ratio of m-CPBA: Using a slight excess of m-CPBA (1.1-1.5 equivalents) is often optimal.
-
Rate of Addition: Slow, dropwise addition of m-CPBA can minimize side reactions.
-
Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that could lead to byproduct formation.
Experimental Protocols
Synthesis of 5,6,7,8-tetrahydroquinoline
A plausible method for the synthesis of 5,6,7,8-tetrahydroquinoline from quinoline involves catalytic hydrogenation.
Materials:
-
Quinoline
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure reaction vessel, dissolve quinoline in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a set temperature until the uptake of hydrogen ceases.
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydroquinoline.
-
Purify the crude product by vacuum distillation.
Synthesis of this compound
The following is a hypothetical, yet chemically sound, protocol for the epoxidation of 5,6,7,8-tetrahydroquinoline using m-CPBA.
Materials:
-
5,6,7,8-tetrahydroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5,6,7,8-tetrahydroquinoline in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 5,6,7,8-tetrahydroquinoline over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 5,6,7,8-tetrahydroquinoline
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Pd/C | High | General Knowledge |
| Solvent | Ethanol | High | General Knowledge |
| Temperature | 20-70°C | Variable | [5] |
| Pressure | 8-12 atm | Variable | [5] |
Table 2: Troubleshooting Guide for Epoxidation Reaction Conditions
| Parameter | Standard Condition | Troubled Observation | Optimized Condition | Expected Outcome |
| Temperature | 0°C to Room Temp | High levels of N-oxide | -10°C to 0°C | Increased selectivity for epoxide |
| m-CPBA (equiv.) | 1.1 - 1.2 | Incomplete conversion | 1.3 - 1.5 | Complete conversion of starting material |
| Addition Rate | Rapid | Formation of byproducts | Slow, dropwise | Minimized side reactions |
| Work-up | Direct concentration | Low yield after purification | Aqueous bicarbonate wash | Removal of acidic impurities, cleaner crude product |
Visualizations
Caption: Workflow for the synthesis of this compound and potential side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 3. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
stability issues with 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in solution. Please note that specific stability data for this compound is limited in publicly available literature. The information provided is based on the general chemical properties of epoxides and tetrahydroquinolines.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
Possible Causes and Solutions
-
pH-Mediated Hydrolysis: Epoxides are susceptible to ring-opening via hydrolysis, a reaction that is catalyzed by both acids and bases. The presence of acidic or basic functional groups on co-solutes or impurities can accelerate degradation.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the solution is acidic or basic, consider using a buffered system to maintain a neutral pH.
-
If the experimental conditions require an acidic or basic pH, be aware of the potential for accelerated degradation and consider running a time-course experiment to determine the compound's half-life under these conditions.
-
-
-
Nucleophilic Attack: The epoxide ring is an electrophilic site and can be attacked by nucleophiles present in the solution. This includes solvents (e.g., methanol, ethanol), buffer components (e.g., Tris, amines), and other reagents.
-
Troubleshooting Steps:
-
Review all components in your solution for the presence of strong nucleophiles.
-
If possible, replace nucleophilic solvents with non-nucleophilic alternatives such as DMSO, DMF, or THF.
-
If a nucleophilic buffer is required, consider using a lower concentration or running the experiment at a lower temperature to reduce the reaction rate.
-
-
-
Intramolecular Rearrangement: The tetrahydroquinoline nitrogen, being nucleophilic, could potentially attack the epoxide ring, leading to an intramolecular rearrangement and inactivation of the compound.
-
Troubleshooting Steps:
-
This is an inherent property of the molecule. If you suspect intramolecular rearrangement, you may need to use analytical techniques such as mass spectrometry or NMR to identify the degradation products.
-
Running experiments at lower temperatures can help to minimize this and other degradation pathways.
-
-
-
Temperature and Light Sensitivity: Like many reactive compounds, this compound may be sensitive to elevated temperatures and UV light.
-
Troubleshooting Steps:
-
Store the solid compound and solutions at low temperatures (e.g., -20°C or -80°C).
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Prepare solutions fresh before each experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, the solid compound should be kept at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture. Stock solutions should be prepared in anhydrous, non-nucleophilic solvents like DMSO or DMF and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: Which solvents are recommended for dissolving this compound?
A2: Aprotic, non-nucleophilic solvents are recommended.
-
Good choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM).
-
Use with caution: Protic solvents like methanol and ethanol can act as nucleophiles and lead to solvolysis. Water can lead to hydrolysis, especially at non-neutral pH.
Q3: My compound seems to lose activity even when stored as a solid. Why?
A3: Even as a solid, the compound can be sensitive to air and moisture. The epoxide ring is susceptible to hydrolysis from atmospheric water. Ensure the container is tightly sealed and consider storing it in a desiccator. For sensitive compounds, flushing the vial with an inert gas before sealing is recommended.
Q4: Can I use phosphate-buffered saline (PBS) for my experiments?
A4: While PBS is a common biological buffer, be aware that it is an aqueous solution with a pH of ~7.4. At this pH, slow hydrolysis of the epoxide can still occur. The rate of degradation will depend on the temperature and duration of the experiment. It is advisable to run a control experiment to assess the stability of the compound in PBS under your specific experimental conditions.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound. These are intended as a guide for the types of data you might generate in your own stability studies.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | Half-Life (t½) in hours |
| 3.0 | Citrate Buffer | 2.5 |
| 5.0 | Acetate Buffer | 18 |
| 7.4 | Phosphate Buffer | 48 |
| 9.0 | Borate Buffer | 8 |
Table 2: Effect of Solvent on the Stability of this compound at 37°C over 24 hours
| Solvent | % Remaining Compound after 24h |
| DMSO | >99% |
| Methanol | 75% |
| Water (pH 7.0) | 85% |
| Acetonitrile | 98% |
Experimental Protocols
Protocol 1: Determining the pH Stability Profile
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to reach the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the pH and/or contains a reagent that stops the reaction.
-
Analysis: Analyze the concentration of the remaining parent compound using a suitable analytical method such as HPLC-UV, LC-MS, or GC-MS.
-
Data Analysis: Plot the concentration of the compound versus time for each pH and calculate the half-life.
Visualizations
Caption: General degradation pathways for epoxides in solution.
Caption: Workflow for a typical stability study of a compound.
Caption: Potential intramolecular rearrangement of the compound.
troubleshooting experimental artifacts with 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The information is designed to help identify and resolve common experimental artifacts and issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I observe unexpected peaks in my NMR spectrum after synthesis. What could be the cause?
A1: Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents from the purification process, incomplete reaction leading to the presence of starting materials, or the formation of side products. It is also possible that the epoxide ring has opened prematurely.
Troubleshooting Steps:
-
Check for Residual Solvents: Compare the chemical shifts of the unexpected peaks with common laboratory solvents (e.g., ethyl acetate, dichloromethane, hexanes).
-
Verify Starting Material Presence: Compare the spectrum with the NMR of your starting materials to see if any have been carried through.
-
Consider Side Reactions: The synthesis of related tetrahydroquinoline derivatives can sometimes involve side reactions.[1] Consider the possibility of incomplete cyclization or other alternative reaction pathways.
-
Assess Compound Stability: The epoxide moiety may be sensitive to acidic or basic conditions used during workup or purification. Consider if your purification method (e.g., silica gel chromatography) could be causing degradation. A neutral alumina column might be a milder alternative.
Q2: My compound appears to be degrading upon storage. How can I improve its stability?
A2: Epoxides can be susceptible to hydrolysis or reaction with nucleophiles. The tetrahydroquinoline scaffold itself can also be prone to oxidation.
Troubleshooting Steps:
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C or -80°C), and protected from light.
-
Solvent Choice: If stored in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol or water, which can lead to epoxide ring-opening.
-
pH Control: Avoid acidic or basic conditions, as these can catalyze the degradation of the epoxide.
Q3: I am having difficulty purifying my this compound product. What are some recommended methods?
A3: Purification of tetrahydroquinoline derivatives often involves chromatographic techniques.
Recommended Methods:
-
Column Chromatography: Silica gel is commonly used. However, due to the potential sensitivity of the epoxide, consider using a less acidic support like neutral alumina. A gradient elution system, for example, with hexanes and ethyl acetate, can be effective.
-
Washing: In some syntheses of related compounds, purification involves extensive washing of the crude residue with solvents like tert-butyl-methyl ether to remove non-polar impurities.[2]
-
Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Q4: My bioassay results are inconsistent. Could this be related to the compound?
A4: Inconsistent bioassay results can stem from issues with compound purity, stability in the assay medium, or solubility.
Troubleshooting Steps:
-
Confirm Purity: Re-analyze the purity of your compound batch using techniques like HPLC and NMR before conducting bioassays.
-
Assess Stability in Media: The epoxide may react with components in your cell culture media or buffer. You can assess its stability by incubating the compound in the assay medium for the duration of the experiment and then analyzing for degradation products by HPLC or LC-MS.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure your compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Some tetrahydroquinoline derivatives are known to have pharmacokinetic instability which may be related to solubility and metabolism.[2][3]
Quantitative Data Summary
The following table provides illustrative data on the stability of an epoxy-tetrahydroquinoline derivative under various conditions. Note: This data is hypothetical and intended for illustrative purposes, as specific stability data for this compound was not found in the initial search.
| Condition | Time (hours) | % Remaining Compound | Degradation Product(s) Observed |
| pH 4.0 Buffer | 24 | 65% | Diol |
| pH 7.4 Buffer | 24 | 95% | Minor Diol |
| pH 9.0 Buffer | 24 | 80% | Diol and other byproducts |
| 4°C in DMSO | 72 | >99% | None |
| Room Temp in DMSO | 72 | 98% | Trace impurities |
Experimental Protocols
Synthesis of a 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivative (as a representative example of a related synthesis) [2]
This procedure describes the synthesis of a Schiff base from 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine, which can be a precursor or structurally related to the target compound class.
-
Dissolution: Dissolve 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL).
-
Addition: Add the desired aldehyde (1 equivalent) to the solution at 0°C.
-
Reaction: Stir the reaction mixture for 8 hours at 0°C.
-
Quenching: Add water (5 mL) to the reaction.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 10 mL).
-
Drying: Combine the organic layers and dry over anhydrous Na2SO4.
-
Concentration: Remove the solvent under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by washing extensively with tert-butyl-methyl ether.[2]
Visualizations
Caption: A general workflow for the synthesis, analysis, and biological testing of this compound.
Caption: A decision tree for troubleshooting common issues encountered during experimentation.
Caption: A hypothetical signaling pathway illustrating a potential experimental artifact.
References
optimization of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline concentration in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline concentration in assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: Derivatives of 5,6,7,8-tetrahydroquinoline have been reported as antagonists of the C5a receptor (C5aR).[1] The epoxy group in this compound may enhance its reactivity and binding affinity to target proteins. The C5a receptor is a G protein-coupled receptor (GPCR) that plays a role in inflammatory responses.[2][3][4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: For novel quinoline derivatives, a broad concentration range is often initially screened. Based on studies of similar compounds, a starting range of 0.01 µM to 100 µM is recommended for initial cytotoxicity and functional assays.[5]
Q3: How should I dissolve and store this compound?
A3: this compound is an organic compound and should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C, protected from light and moisture to prevent degradation of the epoxy group.
Q4: Is this compound expected to be cytotoxic?
A4: Many quinoline derivatives exhibit antiproliferative and cytotoxic effects.[6][7][8] It is crucial to determine the cytotoxicity of this compound in your specific cell line using a cell viability assay before proceeding with functional assays.
Troubleshooting Guides
Issue 1: Poor or No Compound Activity
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of the compound stock solution (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. The epoxy group can be susceptible to hydrolysis. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 200 µM) to identify the optimal working concentration. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium, as these can influence compound activity. |
| Cell Line Insensitivity | The target receptor or pathway may not be present or active in your chosen cell line. Verify target expression using techniques like qPCR or Western blotting. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. Reduce the final DMSO concentration in the assay medium to below 0.5%. The solubility of the compound can be assessed using a solubility screen.[9] |
| Non-specific Binding | Include appropriate controls, such as a structurally similar but inactive analog if available. Reduce the concentration of the compound to the lowest effective dose. |
| Reactivity of the Epoxy Group | The epoxy moiety can be reactive towards nucleophiles. Consider including a pre-incubation step to assess compound stability in the assay medium. Be aware of potential reactions with assay components. |
| Contamination | Ensure that the compound stock and all assay reagents are free from contamination. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water. |
| Assay Reagent Variability | Use reagents from the same lot number for a set of experiments. Prepare fresh reagents as needed. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: C5aR Functional Assay (Calcium Mobilization)
This protocol is a general guideline for assessing the antagonistic activity of this compound on the C5a receptor.
Materials:
-
Cells expressing C5aR (e.g., U937 or HL-60 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
This compound
-
C5a (agonist)
-
Fluorescence plate reader with an injection system
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells and resuspend them in the assay buffer.
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Inject a known concentration of C5a (typically the EC50 concentration) into the wells and immediately start recording the fluorescence signal over time.
-
The change in fluorescence intensity corresponds to the intracellular calcium concentration. The inhibitory effect of the compound is determined by the reduction in the C5a-induced calcium signal.
Visualizations
C5a Receptor Signaling Pathway
The C5a receptor (C5aR1) is a G protein-coupled receptor that, upon binding of its ligand C5a, activates downstream signaling cascades. These pathways are involved in various cellular responses, including inflammation, chemotaxis, and cytokine release.[2][3][13] this compound derivatives may act as antagonists, blocking these signaling events.
Caption: C5a Receptor Signaling Pathway and Point of Inhibition.
Experimental Workflow for Compound Concentration Optimization
The following workflow outlines the steps for optimizing the concentration of this compound in a cell-based assay.
Caption: Workflow for Compound Concentration Optimization.
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C5a receptor - Wikipedia [en.wikipedia.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
potential side effects of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in vivo
Disclaimer: Direct in vivo studies on the side effects of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline are not available in the current scientific literature. The following information is based on data for the parent compound, quinoline, and its metabolites. The formation of epoxide metabolites is a key step in the hypothesized mechanism of quinoline's toxicity and carcinogenicity. Therefore, the data on quinoline serves as a critical surrogate for assessing the potential hazards of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential in vivo side effects of this compound?
A1: While no studies have directly investigated the in vivo side effects of this compound, based on its chemical structure as an epoxide of a quinoline derivative, its toxicological profile is likely to be of significant concern. The parent compound, quinoline, is a known hepatocarcinogen in rats and mice.[1][2] Its carcinogenicity is believed to be mediated through metabolic activation to reactive epoxide intermediates, such as quinoline-5,6-epoxide.[3] These epoxides are electrophilic and can bind to cellular macromolecules like DNA, leading to genotoxicity.
Therefore, it is plausible that this compound could exhibit similar or potentially greater toxicity, as it is already in the activated epoxide form. Potential side effects could include:
-
Genotoxicity: Damage to DNA through the formation of DNA adducts.[3]
-
Hepatotoxicity: Damage to liver cells.
Q2: Is there any quantitative toxicity data available for quinoline or its epoxides?
Troubleshooting Guides
Issue: I am planning an in vivo experiment with a novel quinoline derivative and I am concerned about potential toxicity.
Guidance: Given the known carcinogenicity of quinoline, a cautious approach is warranted.
-
Literature Review: Thoroughly review the literature for any toxicological data on compounds with similar chemical structures.
-
In Vitro Assessment: Before proceeding to in vivo studies, consider conducting a battery of in vitro toxicology assays to assess the potential for mutagenicity (e.g., Ames test) and cytotoxicity.
-
Dose-Range Finding Study: If in vivo studies are necessary, begin with a small-scale, acute dose-range finding study in a small number of animals to identify a maximum tolerated dose (MTD).
-
Long-Term Studies: If chronic exposure is planned, a long-term carcinogenicity study following established guidelines, such as OECD Guideline 451, should be considered.[4][5][6][7]
Issue: I observed unexpected mortality in my animal study involving a quinoline-based compound.
Guidance: Unexpected mortality is a serious concern and requires immediate investigation.
-
Necropsy: Perform a full necropsy on the deceased animals to identify the potential cause of death. Pay close attention to the liver and nasal passages, as these are known target organs for quinoline toxicity.[1]
-
Histopathology: Conduct histopathological examination of key organs to identify any cellular damage or tumor formation.
-
Dose Review: Re-evaluate the dosage used in your study. It may be necessary to reduce the dose in future experiments.
-
Ethical Considerations: Report the adverse events to your institution's animal care and use committee and consider if the study design needs to be modified to minimize animal suffering.
Quantitative Data
Table 1: Summary of In Vivo Toxicity Data for Quinoline
| Parameter | Species | Route of Administration | Dose | Observed Effects | Reference |
| Carcinogenicity | Rat (Sprague-Dawley) | Oral (in feed) | 0.05% - 0.25% | Increased incidence of hepatic tumors (hemangioendotheliomas and hepatocellular carcinomas). | [2][3] |
| Carcinogenicity | Rat (F344/DuCrj) | Oral (in drinking water) | 200 - 800 ppm (males), 150 - 600 ppm (females) | Significant increases in hepatocellular adenomas and carcinomas, and liver hemangiosarcomas. Nasal tumors in males. | [1] |
| Carcinogenicity | Mouse (Crj: BDF1) | Oral (in drinking water) | 150 - 600 ppm | Marked increases in hemangiomas and hemangiosarcomas in various tissues, including the liver. | [1] |
| Tumor Initiation | Mouse (SENCAR) | Dermal | Not specified | Quinoline initiated skin tumors. | [3] |
Experimental Protocols
Key Experiment: Long-Term Carcinogenicity Study (based on OECD Guideline 451)
This protocol outlines the general steps for conducting a long-term carcinogenicity study of a chemical like a quinoline derivative.
1. Test System:
-
Species: Typically rats or mice. Both sexes should be used.[4]
-
Group Size: At least 50 animals of each sex per dose group and control group.[4]
2. Administration of Test Substance:
-
Route: The route of administration should be relevant to potential human exposure. For quinoline derivatives, oral administration (in feed or drinking water) is common.[1][2]
-
Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not significant mortality that would prevent a meaningful assessment of carcinogenicity.
3. Study Duration:
-
Typically 24 months for rats and 18-24 months for mice.[4]
4. Observations:
-
Clinical Signs: Animals should be observed daily for any clinical signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Not always required for carcinogenicity endpoints but can provide valuable information on systemic toxicity.
-
Necropsy: A full gross necropsy is performed on all animals at the end of the study or when found dead.
-
Histopathology: A comprehensive histopathological examination of all organs and tissues is conducted, with a particular focus on any gross lesions observed.
5. Data Analysis:
-
Statistical analysis is performed to determine if there is a significant increase in the incidence of tumors in the treated groups compared to the control group.
Visualizations
References
- 1. Carcinogenicity of quinoline by drinking-water administration in rats and mice [jstage.jst.go.jp]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. oral ld50 values: Topics by Science.gov [science.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. health.state.mn.us [health.state.mn.us]
- 7. no-observed-adverse-effect level noael: Topics by Science.gov [science.gov]
Technical Support Center: Enhancing the Aqueous Solubility of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and similar heterocyclic compounds. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles for enhancing the solubility of nitrogen-containing heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
A1: While specific experimental data for this compound is not widely published, its structure as a nitrogen-containing heterocycle suggests it is likely a weakly basic compound with poor aqueous solubility.[1][2][3][4] The fused ring system contributes to its hydrophobicity.[5][6] Its solubility is expected to be pH-dependent due to the basic nitrogen atom in the quinoline ring.[2][7]
Q2: My compound is precipitating out of my aqueous buffer during my experiment. What are the immediate troubleshooting steps?
A2: If you observe precipitation, consider the following immediate actions:
-
Verify the pH of your solution: The solubility of nitrogen-containing heterocycles can be highly sensitive to pH.[7] A slight shift in pH could cause the compound to fall out of solution.
-
Consider a lower concentration: You may be exceeding the compound's solubility limit in your current experimental setup.
-
Add a co-solvent: Introducing a small percentage of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can often resolve immediate precipitation issues.[8][9][10]
-
Gentle warming and sonication: These methods can help to redissolve the precipitate, although be cautious as the compound may crash out again upon cooling.
Q3: What are the primary strategies for systematically enhancing the aqueous solubility of this compound for in vitro and in vivo studies?
A3: The main strategies for enhancing the solubility of poorly soluble compounds like this one can be categorized as follows:
-
pH Adjustment: Lowering the pH to protonate the basic nitrogen atom can form a more soluble salt.[11][12]
-
Co-solvents: Using a mixture of water and a miscible organic solvent can significantly improve solubility.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[13][14]
-
Formulation with Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[15]
-
Structural Modification: While more involved, creating prodrugs or disrupting molecular planarity are advanced strategies to improve solubility.[6][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound crashes out when diluting a DMSO stock solution into aqueous buffer. | The percentage of DMSO in the final solution is too low to maintain solubility. The compound's solubility limit in the aqueous buffer has been exceeded. | 1. Decrease the final concentration of the compound.2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).3. Explore other co-solvents such as ethanol, propylene glycol, or PEG 400.[9][10] |
| Inconsistent results across different batches of experiments. | Variability in buffer preparation (pH), temperature, or slight differences in the final co-solvent concentration. | 1. Strictly control the pH of all buffers.2. Prepare a fresh stock solution for each experiment.3. Use a pre-formulated vehicle with a fixed ratio of co-solvents. |
| Low bioavailability in animal studies despite achieving solubility in the dosing vehicle. | The compound may be precipitating in vivo upon dilution in physiological fluids. | 1. Consider a formulation with cyclodextrins or a self-emulsifying drug delivery system (SEDDS) to maintain solubility upon administration.[11][14]2. Investigate the use of amorphous solid dispersions.[10] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol determines the solubility of the compound at different pH values to identify a pH range that favors solubility.
Materials:
-
This compound
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
HPLC system with a suitable column and detection method
-
Shaking incubator or orbital shaker
-
Centrifuge
Methodology:
-
Prepare saturated solutions by adding an excess amount of the compound to vials containing each buffer.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in each filtered supernatant using a validated HPLC method.
-
Plot the solubility (in µg/mL or µM) against the pH to determine the pH-solubility profile.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol evaluates the effectiveness of various co-solvents at increasing the compound's solubility.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
HPLC system
Methodology:
-
Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v of co-solvent in buffer).
-
Create saturated solutions by adding an excess of the compound to each co-solvent mixture.
-
Equilibrate the samples by shaking for 24 hours at a constant temperature.
-
Centrifuge and filter the samples as described in Protocol 1.
-
Quantify the compound's concentration in each supernatant using HPLC.
-
Compare the solubility enhancement for each co-solvent and concentration.
Table 1: Example Data for Co-solvent Screening
| Co-solvent System (in PBS pH 7.4) | Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| Buffer Only | 2.5 | 1.0 |
| 5% DMSO | 15.0 | 6.0 |
| 10% DMSO | 45.2 | 18.1 |
| 5% Ethanol | 10.8 | 4.3 |
| 10% Ethanol | 30.5 | 12.2 |
| 10% PG | 55.1 | 22.0 |
| 20% PG | 150.7 | 60.3 |
| 10% PEG 400 | 88.4 | 35.4 |
| 20% PEG 400 | 250.1 | 100.0 |
Protocol 3: Cyclodextrin-Mediated Solubility Enhancement
This protocol assesses the ability of cyclodextrins to improve the aqueous solubility of the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
HPLC system
Methodology:
-
Prepare a series of aqueous solutions containing different concentrations of HP-β-CD and SBE-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking for 48-72 hours.
-
Centrifuge and filter the samples.
-
Quantify the compound's concentration using HPLC.
-
Plot the compound's solubility as a function of cyclodextrin concentration to generate a phase-solubility diagram.
Table 2: Example Data for Cyclodextrin Screening
| Cyclodextrin System (in Water) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water Only | 2.1 | 1.0 |
| 2% HP-β-CD | 120.5 | 57.4 |
| 5% HP-β-CD | 350.8 | 167.0 |
| 2% SBE-β-CD | 215.3 | 102.5 |
| 5% SBE-β-CD | 680.4 | 324.0 |
Visual Guides
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mch.estranky.sk [mch.estranky.sk]
- 7. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. wjbphs.com [wjbphs.com]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
Technical Support Center: Purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.
Troubleshooting Guides
Problem 1: Low or No Recovery of the Epoxide from Silica Gel Chromatography
Possible Causes:
-
Degradation on Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the ring-opening of the epoxide, leading to diols or other rearranged products. The nitrogen atom in the tetrahydroquinoline ring can also be protonated, potentially increasing the compound's polarity and causing it to bind irreversibly to the silica.
-
Inappropriate Solvent System: The chosen eluent may be too polar, causing the epoxide to elute with polar impurities, or not polar enough, resulting in the compound remaining on the column.
-
Co-elution with Byproducts: Impurities with similar polarity to the desired epoxide can be difficult to separate.
Solutions:
-
Use a Modified Stationary Phase:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in a dilute solution of a base like triethylamine (e.g., 0.1-1% in the eluent) before packing the column. This will neutralize the acidic sites on the silica.
-
Alumina (Basic or Neutral): Consider using alumina as an alternative stationary phase, which is available in basic and neutral grades.
-
Florisil®: This magnesium silicate adsorbent can be a milder alternative to silica gel.
-
-
Optimize the Eluent System:
-
Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal separation conditions. Common solvent systems for epoxides include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
-
A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating compounds with close retention factors (Rf).
-
-
Consider Alternative Purification Techniques:
-
Recrystallization: If the epoxide is a solid, recrystallization can be a highly effective purification method that avoids the use of adsorbents.
-
Distillation: For thermally stable, volatile epoxides, vacuum distillation can be a suitable purification method.
-
Problem 2: Product is a Solid but Fails to Crystallize
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Supersaturation: The solution may be supersaturated, preventing crystal nucleation.
Solutions:
-
Solvent Screening: Systematically test a range of solvents and solvent mixtures. Good starting points for N-heterocyclic compounds include ethanol, acetone, ethyl acetate, and mixtures with hexanes or heptane.[1][2][3]
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Cooling: Slowly cool the solution in an ice bath or refrigerator.
-
-
Pre-purification: If significant impurities are present, perform a quick purification step, such as passing the crude material through a short plug of neutral silica or alumina, before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the epoxidation of 5,6,7,8-tetrahydroquinoline?
A1: The epoxidation of the electron-rich double bond in 5,6,7,8-tetrahydroquinoline can lead to several byproducts, depending on the epoxidizing agent and reaction conditions. Potential byproducts include:
-
Diol: Formed by the ring-opening of the epoxide, especially in the presence of water or acid.
-
Over-oxidation products: If the nitrogen atom is not protected, it can be oxidized to the corresponding N-oxide.
-
Rearrangement products: Acid-catalyzed rearrangement of the epoxide can lead to ketones or aldehydes.
Q2: How can I monitor the purity of my this compound fractions during chromatography?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring column chromatography. Use the same solvent system as your column eluent. The epoxide can be visualized under UV light (if the molecule has a chromophore) and/or by staining with a suitable agent. A permanganate stain is often effective for visualizing epoxides as it reacts with the double bond of any unreacted starting material, which will appear as a yellow spot on a purple background, while the epoxide will be less reactive.
Q3: What analytical techniques are best for determining the final purity of the isolated epoxide?
A3: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer) is a good starting point.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable epoxides.
-
Elemental Analysis: Can confirm the elemental composition of the purified compound.
Q4: Can I use distillation to purify this compound?
A4: Distillation may be a viable option if the compound is thermally stable and has a sufficiently low boiling point to be distilled under vacuum without decomposition. It is crucial to first assess the thermal stability of the epoxide, for instance, by thermogravimetric analysis (TGA), before attempting distillation on a larger scale.
Data Presentation
Table 1: Comparison of Purification Techniques for Epoxides
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | Adsorption | Widely applicable, good for separating complex mixtures. | Potential for product degradation on acidic stationary phases, can be time-consuming. | >95% |
| Recrystallization | Differential Solubility | Can yield very high purity, scalable.[2][6] | Only applicable to solids, requires finding a suitable solvent.[2][6] | >99% |
| Distillation | Difference in Boiling Points | Good for large quantities of volatile compounds, no solvent waste. | Requires thermal stability of the compound, may not separate isomers. | >98% |
Table 2: Recommended Starting Conditions for Purity Analysis by HPLC
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Buffer | 0.1% Formic Acid or 10 mM Ammonium Acetate (for MS compatibility) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS) |
| Column Temperature | 25-40 °C |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel
-
Preparation of Neutralized Silica Gel:
-
Weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).
-
Prepare a solution of your chosen eluent (e.g., 20% ethyl acetate in hexanes) containing 1% triethylamine.
-
Make a slurry of the silica gel in this basic eluent.
-
Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, sample-adsorbed silica to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude epoxide in a few drops of a hot solvent (e.g., ethanol).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent will dissolve the compound when hot and form crystals upon cooling. If no single solvent is ideal, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[1][2][3]
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
References
Technical Support Center: Investigating the Degradation Pathways of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments, as well as interpreting your results. Given that the specific degradation pathways of this compound are not extensively documented in publicly available literature, this guide focuses on establishing a robust experimental framework for their elucidation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experimental work.
1. High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Variable or Drifting Peak Retention Times
-
Question: My retention times for the parent compound and potential degradants are shifting between injections. What could be the cause?
-
Answer: Retention time drift can be caused by several factors.[1] A common issue is poor temperature control; ensure your column oven is set to a stable temperature.[1] Inconsistent mobile phase composition is another frequent cause, so always prepare fresh mobile phase and ensure proper mixing, especially for gradient methods.[1] Insufficient column equilibration time between injections can also lead to drift; try increasing the equilibration time.[1] Finally, check for changes in flow rate and ensure the pump is functioning correctly.[1]
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks are showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing can be indicative of several problems. Secondary interactions between the analyte and the stationary phase, such as residual silanol interactions, are a common cause.[2] You can try reducing the mobile phase pH to minimize these interactions.[2] Column contamination or degradation can also lead to poor peak shape; consider using a guard column and flushing the column with a strong solvent.[2][3] Overloading the column with too much sample can also cause peak distortion, so try reducing the injection volume.
Issue: Baseline Noise or Drift
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What are the potential sources of this issue?
-
Answer: A noisy or drifting baseline can originate from several sources. Air bubbles in the system are a common culprit; ensure your mobile phase is properly degassed and purge the system if necessary.[1][4] Contamination of the detector flow cell can also contribute to baseline issues; flushing the cell with a strong solvent like methanol may resolve this.[3] If the baseline is drifting, it could be due to column temperature fluctuations or a mobile phase that is not homogeneous.[1][3] Using an HPLC-grade solvent and ensuring proper mixing can help.[3]
| HPLC Troubleshooting Summary | |
| Problem | Possible Causes & Solutions |
| Variable Retention Times | - Inconsistent temperature: Use a column oven.[1] - Mobile phase changes: Prepare fresh mobile phase.[1] - Inadequate equilibration: Increase equilibration time.[1] - Flow rate fluctuation: Check pump performance.[1] |
| Poor Peak Shape | - Secondary interactions: Adjust mobile phase pH.[2] - Column contamination: Use a guard column and flush the analytical column.[2][3] - Sample overload: Reduce injection volume. |
| Baseline Noise/Drift | - Air bubbles: Degas mobile phase and purge the system.[1][4] - Contaminated detector cell: Flush the flow cell.[3] - Mobile phase issues: Use high-purity solvents and ensure proper mixing.[3] |
2. Mass Spectrometry (MS) Identification of Degradants
Issue: Difficulty in Proposing Structures for Unknown Peaks
-
Question: I am seeing new peaks in my HPLC-MS analysis of degraded samples, but I am unsure how to identify the structures of the degradants.
-
Answer: Structural elucidation of unknown degradation products requires a systematic approach. Start by examining the mass-to-charge ratio (m/z) of the new peaks. A higher m/z suggests an addition or dimerization, while a lower m/z indicates a fragmentation or loss of a functional group. High-resolution mass spectrometry is invaluable for determining the elemental composition of the degradants. Further fragmentation using MS/MS can provide structural information. Compare the fragmentation pattern of the parent compound with that of the degradants to identify common structural motifs.
Issue: Low Ionization Efficiency of Degradation Products
-
Question: Some of the new peaks observed in the UV chromatogram are not showing up in the mass spectrometer. Why might this be?
-
Answer: Low ionization efficiency can be a challenge. The degradation process may have altered the chemical properties of the compound, making it less amenable to ionization under the current MS conditions. Experiment with different ionization sources (e.g., APCI instead of ESI) and polarities (positive and negative ion mode). Adjusting the mobile phase pH can also significantly impact the ionization of certain compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific data is limited, based on its chemical structure, several degradation pathways can be hypothesized. The epoxy group is susceptible to hydrolysis, which can be acid or base-catalyzed, leading to the formation of a diol. The tetrahydroquinoline ring system may undergo oxidation. The nitrogen atom in the quinoline ring can also be a site for oxidation, potentially forming an N-oxide, similar to what has been observed in the metabolism of benzo[f]quinoline.[5]
Q2: How should I design a forced degradation study for this compound?
A2: A comprehensive forced degradation study should expose the compound to a variety of stress conditions. This typically includes acidic, basic, oxidative, photolytic, and thermal stress. A suggested starting point is to use 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for base hydrolysis, and 3% H₂O₂ for oxidation. For photostability, expose a solution of the compound to a light source compliant with ICH guidelines. Thermal degradation can be assessed by heating the solid compound or a solution.
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is ideal. HPLC with UV detection is the workhorse for separating the parent compound from its degradation products and for quantifying the extent of degradation. Coupling HPLC with mass spectrometry (LC-MS) is essential for obtaining molecular weight information on the degradants. For definitive structural elucidation of key degradation products, it is often necessary to isolate them using preparative HPLC and then analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are some common degradation products I might expect to see?
A4: Based on the structure, you might anticipate the following:
-
7,8-dihydroxy-5,6,7,8-tetrahydroquinoline: Resulting from the hydrolysis of the epoxide ring. The formation of dihydrodiols is a known metabolic pathway for related compounds like benzo[f]quinoline.[5]
-
Oxidized derivatives: Oxidation of the tetrahydroquinoline ring could lead to the formation of hydroxylated species or ketones.
-
N-oxide: The nitrogen atom in the quinoline ring could be oxidized.
Experimental Protocols
Protocol 1: Forced Degradation Under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubation: Store the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample (1 mL of stock solution with 1 mL of water) should be stored under the same conditions.
-
Neutralization: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Analysis: Analyze the stressed and control samples by HPLC-UV and HPLC-MS to identify and quantify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
References
minimizing off-target effects of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The information is intended for scientists and drug development professionals to anticipate and mitigate potential off-target effects during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound in a question-and-answer format.
Question 1: We are observing significant cytotoxicity in our cell-based assays at concentrations where we expect to see on-target effects. How can we determine if this is due to off-target activity?
Answer:
High cytotoxicity at effective concentrations can be a strong indicator of off-target effects, especially with a reactive epoxide moiety. To dissect this, a multi-pronged approach is recommended:
-
Control Compound Comparison: Include a structurally related control compound that lacks the epoxide group. If this control is significantly less toxic, it suggests the epoxide is contributing to the cytotoxicity, possibly through non-specific alkylation of cellular macromolecules.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both your on-target activity and cytotoxicity. A narrow therapeutic window (a small difference between the effective concentration and the toxic concentration) suggests off-target effects are limiting the compound's utility.
-
Time-Course Experiment: Assess cytotoxicity at different time points. Rapid onset of cell death might indicate acute off-target toxicity, whereas delayed effects could be related to the accumulation of metabolites or downstream consequences of off-target engagement.
-
Cellular Target Engagement Assay: Utilize a method to confirm that the compound is engaging its intended target within the cell at the concentrations used. If cytotoxicity occurs at concentrations below what is required for target engagement, it strongly points to off-target mechanisms.
Question 2: Our results from biochemical assays are not correlating with our cell-based assay data. What could be the reason for this discrepancy?
Answer:
Discrepancies between biochemical and cellular assay results are common and can arise from several factors related to off-target effects and the cellular environment:
-
Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively removed by efflux pumps, leading to a lower intracellular concentration than in the biochemical assay.
-
Off-Target Engagement in Cells: In a cellular context, the compound can interact with numerous other proteins. If it binds to a highly abundant off-target or an off-target with critical cellular functions, the observed cellular phenotype may be dominated by these interactions rather than the engagement of the intended target.
-
Metabolic Instability: The compound may be rapidly metabolized within the cell to inactive or even more toxic forms. The reactive epoxide group is particularly susceptible to metabolic transformation.
-
Competition with Endogenous Ligands: In biochemical assays, the concentration of competing endogenous ligands (like ATP for kinase assays) can be controlled.[1][2] In cells, the physiological concentrations of these ligands may be much higher, leading to a rightward shift in the compound's potency.[1]
To troubleshoot this, consider performing a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm and quantify the binding of the compound to its intended target in a cellular environment.
Question 3: We are observing inconsistent results between experimental replicates. What are the potential sources of this variability when working with an epoxy-quinoline compound?
Answer:
Inconsistent results can be particularly frustrating. For a compound like this compound, the following should be investigated:
-
Compound Stability and Handling: The epoxide ring may be susceptible to hydrolysis or reaction with components of your experimental buffer or media. Ensure consistent and appropriate storage and handling of the compound. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
Cell Line Health and Passage Number: Ensure your cell lines are healthy, free of contamination, and used within a consistent and low passage number range. Cellular responses can change with increasing passage number.
-
Assay Conditions: Minor variations in incubation time, temperature, cell density, or reagent concentrations can be magnified when working with a reactive compound. Strict adherence to a detailed and validated protocol is crucial.
-
Plasticware Adsorption: Highly lipophilic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or pre-treating plates.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of a reactive epoxide-containing quinoline compound?
Due to the presence of a reactive epoxide ring, this compound has the potential for covalent modification of nucleophilic residues (such as cysteine, histidine, and lysine) on proteins. This can lead to non-specific, irreversible inhibition of off-target proteins. Additionally, the quinoline scaffold itself can interact with a variety of biological targets. Based on the activities of related compounds, potential off-targets could include other kinases, GPCRs, and ion channels.[2][3] The parent compound, 5,6,7,8-tetrahydroquinoline, is also noted to be harmful if swallowed and can cause skin and eye irritation, suggesting a potential for general cellular toxicity at higher concentrations.[4]
Q2: How can I predict potential off-target interactions in silico?
In silico methods are a cost-effective first step to identify potential off-target interactions.[5][6][7] Several computational approaches can be used:
-
Similarity-Based Methods: Tools like SEA (Similarity Ensemble Approach) compare the chemical structure of your compound to a database of ligands with known biological activities.[6][7]
-
Machine Learning Models: Various machine learning and deep learning models can predict a compound's activity against a panel of targets based on its chemical features.[8][9][10]
-
Molecular Docking: If you have a specific off-target in mind, you can use molecular docking to predict the binding affinity and pose of your compound in its active site.
It is important to remember that these are predictions and require experimental validation.[11][12]
Q3: What are the recommended experimental approaches to profile off-target activities?
A tiered approach is often most effective:
-
Broad Panel Screening (Biochemical): Screen the compound against a large panel of kinases or other relevant target families in biochemical assays.[13][14] This provides a broad overview of its selectivity.
-
Cell-Based Assays: For hits from the biochemical screen, use cell-based assays to confirm activity in a more physiological context.[15]
-
Proteome-Wide Approaches: Techniques like chemical proteomics can identify the direct binding partners of a compound across the entire proteome in an unbiased manner.
Q4: How do I design experiments to differentiate on-target from off-target effects?
The following experimental designs are crucial:
-
Use of a Negative Control Compound: As mentioned in the troubleshooting guide, a structurally similar but inactive analog is invaluable.
-
Target Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect is diminished or abolished in these cells, it confirms an on-target mechanism.
-
Rescue Experiments: In a target-knockdown/knockout background, express a version of the target that is resistant to the compound (e.g., through a point mutation in the binding site). If this rescues the cellular phenotype, it provides strong evidence for on-target activity.
Q5: What are the best practices for determining the optimal therapeutic window?
Determining the therapeutic window involves comparing the dose-response curves for efficacy and toxicity:
-
On-Target Efficacy: Measure the EC50 or IC50 for the desired on-target effect in a relevant cellular model.
-
Cytotoxicity: Determine the CC50 (50% cytotoxic concentration) in the same cell line and ideally in a panel of other cell lines, including non-cancerous lines, to assess general toxicity.
-
Therapeutic Index (TI): Calculate the ratio of CC50 to EC50 (TI = CC50 / EC50). A higher TI indicates a wider and more favorable therapeutic window.
Quantitative Data Summary
The following tables present hypothetical data for this compound (referred to as "Compound X") to illustrate the characterization of on-target and off-target activities.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Target | IC50 (nM) | Assay Type |
| Target Kinase A (On-Target) | 50 | Biochemical |
| Off-Target Kinase B | 850 | Biochemical |
| Off-Target Kinase C | >10,000 | Biochemical |
| Off-Target Kinase D | 1,200 | Biochemical |
| Off-Target Kinase E | >10,000 | Biochemical |
Table 2: Comparison of Biochemical and Cellular Potency of Compound X
| Assay | Endpoint | IC50 / EC50 (nM) |
| Biochemical Assay (On-Target Kinase A) | Kinase Inhibition | 50 |
| Cellular Assay (Target Engagement) | Target Phosphorylation | 250 |
| Cellular Assay (Phenotypic) | Cell Proliferation | 300 |
| Cytotoxicity Assay | Cell Viability | 1,500 |
Experimental Protocols
Protocol 1: Biochemical Kinase Selectivity Assay (Radiometric)
This protocol is a standard method for assessing the inhibitory activity of a compound against a panel of kinases.[1][13][14]
-
Prepare Reagents:
-
Kinase reaction buffer (specific to each kinase).
-
Kinase enzyme (at 2x final concentration).
-
Substrate peptide or protein (at 2x final concentration).
-
[γ-³³P]ATP (at 2x final concentration, typically at the Km for each kinase).
-
Test compound dilutions in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of test compound dilution or DMSO (control) to a 96-well plate.
-
Add 10 µL of the 2x kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2x [γ-³³P]ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Capture and Detection:
-
Transfer 25 µL of the reaction mixture to a filter plate (e.g., P81 phosphocellulose).
-
Wash the filter plate 3-4 times with 0.75% phosphoric acid.
-
Dry the plate, add scintillant, and count in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol determines if the compound inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound or DMSO for the desired time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal versus compound concentration to determine the EC50.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioskryb.com [bioskryb.com]
- 13. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. youtube.com [youtube.com]
protocol refinement for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline experiments
Welcome to the technical support center for experiments involving 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthesis method for this compound?
A1: this compound is hypothetically synthesized via the epoxidation of 5,6,7,8-tetrahydroquinoline. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] The reaction involves the electrophilic addition of an oxygen atom across the 7,8-double bond of the tetrahydroquinoline ring.[3]
Q2: What are the primary stability concerns and proper storage conditions for this compound?
A2: Epoxides are known to be sensitive to acidic and basic conditions, which can catalyze ring-opening reactions.[4][5][6] Therefore, it is crucial to avoid exposure to strong acids or bases during workup and storage. The compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration is recommended.
Q3: How can I purify this compound after synthesis?
A3: Purification of epoxides can be challenging due to their reactivity. Column chromatography on silica gel is a common method, but the silica gel should be neutralized (e.g., by pre-treating with a solution of triethylamine in the eluent) to prevent acid-catalyzed ring-opening. Distillation can also be employed, but care must be taken to avoid high temperatures which might lead to decomposition.[7]
Q4: What are the potential biological activities of this compound?
A4: While specific data on this compound is limited, quinoline and tetrahydroquinoline derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[8][9] The epoxide functional group can react with biological nucleophiles, suggesting potential for activity as an enzyme inhibitor or a cytotoxic agent. Further research is needed to fully elucidate its biological profile.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no product formation during epoxidation | 1. Inactive m-CPBA (degraded).2. Insufficient reaction time or temperature.3. Starting material (5,6,7,8-tetrahydroquinoline) is impure. | 1. Use freshly purchased or properly stored m-CPBA.2. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be necessary.3. Ensure the purity of the starting material by NMR or GC-MS before starting the reaction. |
| Formation of diol byproduct | 1. Presence of water in the reaction mixture.2. Acidic conditions during workup or purification. | 1. Use anhydrous solvents and reagents.2. During workup, wash with a mild base (e.g., saturated sodium bicarbonate solution). For chromatography, use neutralized silica gel. |
| Difficulty in separating the product from m-chlorobenzoic acid | The byproduct is polar and can co-elute with the epoxide. | Wash the organic layer with a saturated solution of sodium bicarbonate or sodium sulfite to remove the acidic byproduct before chromatography. |
Biological Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cytotoxicity assays | 1. Compound instability in the assay medium.2. Low solubility of the compound.3. Inaccurate concentration determination. | 1. Prepare fresh stock solutions for each experiment. Assess the stability of the compound in the medium over the time course of the experiment.2. Use a co-solvent such as DMSO to ensure complete dissolution. Ensure the final DMSO concentration is non-toxic to the cells.3. Verify the concentration of the stock solution by a reliable analytical method. |
| High background signal in fluorescence-based assays | The compound may be autofluorescent at the excitation/emission wavelengths used. | Screen the compound for autofluorescence at the relevant wavelengths before performing the assay. If necessary, choose an alternative assay method. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
Objective: To synthesize this compound from 5,6,7,8-tetrahydroquinoline using m-CPBA.
Materials:
-
5,6,7,8-tetrahydroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Neutralized silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).[10][11]
Materials:
-
MCF-7 breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Treat the cells with varying concentrations of the compound and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A hypothetical signaling pathway for the cytotoxic action of the title compound.
References
- 1. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aceorganicchem.com [aceorganicchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 8. Natural epoxyquinoids: isolation, biological activity and synthesis. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
common mistakes to avoid when using 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. This guide is designed to assist researchers, scientists, and drug development professionals in avoiding common mistakes and troubleshooting issues that may arise during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific data for this compound is limited, based on its structure containing an epoxy group and a tetrahydroquinoline moiety, it should be handled with care. Epoxides are often classified as skin and eye irritants, and may cause sensitization.[1][2] The tetrahydroquinoline core suggests potential for air sensitivity.[3] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][3][4]
Q2: How should this compound be properly stored?
A2: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[3][5] Protect from heat and direct sunlight.[1]
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation may include a change in color or the formation of a precipitate. From an analytical perspective, degradation can be monitored by techniques such as NMR or LC-MS, which may show the appearance of new signals corresponding to hydrolysis of the epoxide or oxidation of the tetrahydroquinoline ring.
Q4: Can I use water as a solvent with this compound?
A4: The use of water as a solvent is generally not recommended, as the epoxy ring is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. If an aqueous system is necessary, ensure the pH is neutral and the reaction time is minimized.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Possible Cause 1: Degradation of Starting Material
-
Troubleshooting Step: Verify the purity of your this compound using a suitable analytical method like NMR or LC-MS before use.
-
Solution: If degradation is observed, purify the compound by an appropriate method such as column chromatography. Ensure proper storage conditions are maintained.
Possible Cause 2: Inappropriate Solvent or Reaction Conditions
-
Troubleshooting Step: Review your experimental protocol. The presence of acidic or basic impurities in the solvent, or exposure to high temperatures, can lead to unwanted side reactions of the epoxy ring.[6]
-
Solution: Use freshly distilled, anhydrous solvents. If possible, conduct the reaction at a lower temperature.
Issue 2: Formation of Unexpected Byproducts
Possible Cause 1: Epoxide Ring-Opening
-
Troubleshooting Step: Analyze the byproduct structure. The presence of a diol or an amino-alcohol suggests that the epoxide ring has been opened by water or another nucleophile present in the reaction mixture.
-
Solution: Ensure all reagents and solvents are anhydrous. If the reaction involves a nucleophile, consider protecting the epoxide or optimizing the reaction conditions (e.g., temperature, stoichiometry) to favor the desired reaction.
Possible Cause 2: Oxidation of the Tetrahydroquinoline Ring
-
Troubleshooting Step: Use analytical techniques to check for the presence of aromatic quinoline byproducts.
-
Solution: Degas all solvents and run the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Data Presentation
Table 1: Physicochemical Properties of a Related Compound: 5,6,7,8-Tetrahydroquinoline
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N | [7][8] |
| Molecular Weight | 133.19 g/mol | [7][8] |
| Boiling Point | 106-108 °C/13 mmHg | |
| Density | 1.03 g/mL at 25 °C | |
| Refractive Index | n20/D 1.545 |
Note: This data is for the parent compound 5,6,7,8-tetrahydroquinoline and should be used as an approximation.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize degradation and side reactions.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the tetrahydroquinoline ring and hydrolysis of the epoxide.[3] |
| Light | Protect from light | To prevent light-catalyzed degradation.[1] |
| Handling | Well-ventilated area, with PPE | To avoid inhalation and skin/eye contact.[1][2][3][4] |
Experimental Protocols
Key Experiment: Nucleophilic Ring-Opening of this compound
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the nucleophile (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. objects.eanixter.com [objects.eanixter.com]
- 2. itwperformancepolymers.com [itwperformancepolymers.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 8. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are likely related to its poor aqueous solubility and potential for significant first-pass metabolism. As a heterocyclic, polycyclic aromatic compound, its flat, planar structure can lead to low solubility in gastrointestinal fluids. Furthermore, the quinoline ring and the reactive epoxide group are susceptible to extensive metabolism in the gut wall and liver, which can significantly reduce the amount of active compound reaching systemic circulation.[1][2][3][4]
Q2: What is the expected metabolic pathway for this compound?
A2: Based on the metabolism of quinoline, the epoxide ring of this compound is a likely site for metabolic transformation. Epoxide hydrolases can convert the epoxide to the corresponding diol, 7,8-dihydroxy-7,8-dihydro-5,6,7,8-tetrahydroquinoline. Additionally, cytochrome P450 enzymes may further hydroxylate the aromatic ring.
Q3: What are the main strategies to improve the bioavailability of this compound?
A3: The main strategies focus on two key areas:
-
Improving Solubility and Dissolution Rate: This can be achieved through formulation approaches such as nanosuspensions and solid dispersions.
-
Reducing First-Pass Metabolism: This can be addressed by creating prodrugs that mask the metabolically labile epoxide or quinoline nitrogen, or by using formulation strategies that promote lymphatic absorption, thereby bypassing the liver.
Q4: How can I assess the permeability of this compound?
A4: The Caco-2 cell permeability assay is a standard in vitro method to predict intestinal drug absorption. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).
Section 2: Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: Poor Aqueous Solubility
Question: My initial solubility assessment shows that this compound has very low aqueous solubility, hindering further in vitro and in vivo testing. What should I do?
Answer: Low aqueous solubility is a common challenge for compounds with this chemical scaffold. The following table outlines initial strategies to address this issue.
| Strategy | Principle | Key Experimental Parameters to Optimize | Expected Outcome |
| Nanosuspension | Increasing the surface area of the drug particles by reducing their size to the nanometer range, which enhances the dissolution rate.[5][6][7] | Stabilizer type and concentration, milling time, and energy input. | Increased dissolution velocity and saturation solubility. |
| Amorphous Solid Dispersion | Dispersing the crystalline drug in a polymeric carrier in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[8][9][10] | Polymer type, drug-to-polymer ratio, and solvent selection for preparation. | Enhanced aqueous solubility and dissolution rate. |
Issue 2: High First-Pass Metabolism
Question: My in vitro metabolism studies with liver microsomes show rapid degradation of this compound. How can I mitigate this?
Answer: High first-pass metabolism significantly reduces oral bioavailability. A prodrug approach can be an effective strategy to temporarily mask the metabolic soft spots of the molecule.
| Strategy | Principle | Key Experimental Parameters to Optimize | Expected Outcome |
| Prodrug Synthesis | Chemically modifying the parent drug to create an inactive derivative that is converted back to the active drug in vivo, often at the target site. The modification can mask metabolically labile functional groups. | Type of promoiety, linker chemistry, and enzymatic or chemical cleavage conditions. | Reduced first-pass metabolism and improved systemic exposure to the active drug. |
Issue 3: Low Permeability in Caco-2 Assay
Question: The apparent permeability (Papp) of my compound in the Caco-2 assay is low, suggesting poor intestinal absorption. What are my next steps?
Answer: Low permeability can be a significant barrier to oral bioavailability. The following strategies can be explored to understand and potentially improve intestinal transport.
| Strategy | Principle | Key Experimental Parameters to Optimize | Expected Outcome |
| Efflux Transporter Inhibition | Co-administering a known inhibitor of efflux pumps (e.g., P-glycoprotein) to determine if the compound is a substrate for active efflux. | Concentration of the inhibitor (e.g., verapamil for P-gp). | Increased apical-to-basolateral transport if the compound is an efflux substrate. |
| Formulation with Permeation Enhancers | Including excipients in the formulation that can transiently open the tight junctions between intestinal epithelial cells or interact with the cell membrane to increase drug transport. | Type and concentration of the permeation enhancer. | Improved apparent permeability in the Caco-2 model. |
Section 3: Experimental Protocols
This section provides detailed methodologies for the key experiments mentioned in the troubleshooting guides.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Polysorbate 80 (Tween 80)
-
Yttria-stabilized zirconium oxide milling beads (0.5 mm)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare a stabilizer solution by dissolving HPMC (0.5% w/v) and Tween 80 (0.2% w/v) in purified water.
-
Disperse this compound (1% w/v) in the stabilizer solution.
-
Add the milling beads to the suspension at a 1:1 ratio by volume.
-
Mill the suspension at 400 rpm for 24 hours, with periodic cooling to prevent overheating.
-
After milling, separate the nanosuspension from the milling beads by decantation or sieving.
-
Characterize the particle size and zeta potential of the nanosuspension using dynamic light scattering.
-
Assess the dissolution rate of the nanosuspension compared to the unformulated compound using a USP paddle apparatus.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Dichloromethane
-
Methanol
-
Rotary evaporator
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a 1:1 mixture of dichloromethane and methanol.
-
Ensure complete dissolution of both the drug and the polymer.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Once a thin film is formed on the flask wall, continue drying under high vacuum for 24 hours to remove residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the physical state of the solid dispersion using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.
-
Determine the aqueous solubility and dissolution rate of the solid dispersion in comparison to the crystalline drug.
Protocol 3: In Vitro Metabolism Study Using Liver Microsomes
Objective: To determine the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, mix the liver microsomes (final concentration 0.5 mg/mL) with phosphate buffer.
-
Add this compound (final concentration 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows described in this technical support center.
Caption: Logical relationship between bioavailability challenges and improvement strategies.
Caption: Experimental workflow for preparing and evaluating a nanosuspension.
Caption: Postulated metabolic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. japsonline.com [japsonline.com]
- 10. japer.in [japer.in]
troubleshooting mass spectrometry analysis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.
Question: I am not seeing the expected molecular ion peak for my compound. What could be the issue?
Answer: Several factors could contribute to the absence of the expected molecular ion peak ([M+H]⁺). Here is a systematic troubleshooting approach:
-
Ionization Source Settings: Ensure your electrospray ionization (ESI) source parameters are optimized.[1] For a molecule like this compound, which contains a basic nitrogen atom, positive ionization mode is appropriate. The tetrahydroquinoline moiety is readily protonated.
-
In-Source Fragmentation: The epoxy group can be labile. High source temperatures or cone voltages can cause the molecule to fragment before it is even analyzed by the mass spectrometer. Try reducing these parameters.
-
Mobile Phase pH: The pH of your mobile phase is critical for efficient ionization.[1] An acidic mobile phase (e.g., containing 0.1% formic acid) will promote protonation and enhance the [M+H]⁺ signal.[1]
-
Sample Degradation: Epoxides can be susceptible to hydrolysis, especially in acidic conditions. Ensure your sample is fresh and consider minimizing the time it spends in an acidic mobile phase before injection.
Question: I am observing significant peak tailing in my chromatogram. How can I improve the peak shape?
Answer: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase or other components of the LC system.
-
Column Choice: A C18 column is a common starting point, but if tailing persists, consider a column with end-capping to minimize interactions with residual silanols.
-
Mobile Phase Modifier: The basic nitrogen in the tetrahydroquinoline ring can interact with acidic silanol groups on the silica-based column packing. Adding a small amount of a competing base, like ammonium hydroxide, to the mobile phase (if compatible with your column's pH range) can improve peak shape.[1] Alternatively, ensure your acidic modifier (like formic acid) is at a sufficient concentration (e.g., 0.1%) to keep the analyte consistently protonated.
-
System Contamination: Contamination in the guard column, column, or flow path can lead to peak tailing. A proper column wash protocol is essential.
Question: My results show poor reproducibility and sensitivity. What are the likely causes?
Answer: Poor reproducibility and sensitivity can stem from a variety of issues, from sample preparation to instrument settings.
-
Sample Preparation: Inconsistent sample preparation is a common source of variability.[2] Ensure accurate and consistent dilutions. High salt concentrations in the sample can suppress the ESI signal; consider a desalting step if necessary.[3][4]
-
Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, tissue homogenate), co-eluting matrix components can suppress the ionization of your analyte.[5] Consider more rigorous sample cleanup, such as solid-phase extraction (SPE).[1][2]
-
Instrument Contamination: Carryover from previous injections can affect quantification.[3] Running blank injections between samples can help identify and mitigate this issue.[3] A thorough cleaning of the ion source may also be necessary.[1]
Frequently Asked Questions (FAQs)
What is the expected molecular weight and formula of this compound?
-
Molecular Formula: C₉H₉NO
-
Monoisotopic Mass: 147.0684 g/mol
What are the common adducts I might observe in the mass spectrum?
In addition to the protonated molecule ([M+H]⁺), you may observe other common adducts, especially if your mobile phase or sample contains salts.
| Adduct | Formula | Expected m/z |
| Protonated | [M+H]⁺ | 148.0757 |
| Sodiated | [M+Na]⁺ | 170.0576 |
| Potassiated | [M+K]⁺ | 186.0316 |
| Ammonium | [M+NH₄]⁺ | 165.0997 |
What fragmentation patterns should I expect in MS/MS analysis?
-
Loss of CO (Carbon Monoxide): A common fragmentation for cyclic ketones or rearranged epoxides, leading to a fragment at m/z 119.0864.
-
Loss of C₂H₄ (Ethylene): Resulting from the cleavage of the saturated ring, which is a known fragmentation pathway for tetrahydroquinolines.[6]
-
Ring Opening of the Epoxide: This can lead to various subsequent fragmentation pathways.
A detailed study of the fragmentation of related tetrahydroquinolines has been conducted and can provide further insights.[6]
Experimental Protocols
Detailed Methodology for LC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent like methanol or acetonitrile to a stock concentration of 1 mg/mL.[3]
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL in the initial mobile phase composition.[3]
-
If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.[1][2]
-
Filter the final sample solution through a 0.22 µm syringe filter before placing it in an autosampler vial.[3]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized).
-
Source Temperature: 120 °C (can be optimized).[1]
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of a small molecule.
Caption: A troubleshooting decision tree for low or no signal in mass spectrometry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. organomation.com [organomation.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
Technical Support Center: Resolving Ambiguous NMR Signals of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: The aliphatic proton signals between 1.5 and 4.0 ppm are overlapping. How can I assign the protons of the saturated ring (C5, C6, C7, C8)?
A1: Overlapping signals in the aliphatic region are a common challenge for this molecule due to the similar chemical environments of the methylene and methine protons. A combination of 2D NMR experiments is essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This is the first step to establish proton-proton coupling networks. It will reveal which protons are directly coupled to each other (typically through 2 or 3 bonds). For example, you should be able to "walk" through the spin system from H-5 to H-6 and from H-7 to H-8.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to. By identifying the chemical shift of the attached carbon, you can differentiate between proton signals that may be close in the ¹H spectrum but are attached to carbons with distinct chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is particularly useful for identifying quaternary carbons and for confirming assignments by looking for long-range couplings. For instance, the protons on C-5 should show a correlation to C-4a and C-6.
Q2: How can I differentiate between the two diastereotopic protons on each of the methylene groups (C-5 and C-6)?
A2: The protons on the C-5 and C-6 methylene groups are diastereotopic due to the chiral center at C-8 (and C-7). This means they are chemically non-equivalent and should have different chemical shifts and couplings.
-
Detailed COSY Analysis: Carefully analyze the cross-peaks in the COSY spectrum. Each diastereotopic proton will have a unique set of couplings to its geminal partner and to the vicinal protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. Diastereotopic protons will show different NOE correlations to neighboring protons, which can help in their assignment and in determining the conformation of the tetrahydroquinoline ring system. For example, one of the C-6 protons may be spatially closer to a C-5 proton or the H-7 proton.
Q3: The chemical shifts for the epoxy protons (H-7 and H-8) are very similar. How can I confidently assign them?
A3: The protons on the epoxide ring (H-7 and H-8) are expected to be in the range of 3.0-4.0 ppm and can be difficult to assign definitively from a 1D ¹H NMR spectrum alone.
-
COSY: H-7 should show a correlation to the two C-6 protons, while H-8 will not show a strong correlation to any other aliphatic protons besides H-7.
-
HMBC: H-8 should show a long-range correlation to the quaternary carbon C-8a of the quinoline ring system. H-7 will likely show correlations to C-5 and C-6. These distinct long-range couplings are key to their unambiguous assignment.
-
NOESY: The spatial relationship between H-8 and the aromatic proton H-4, and between H-7 and the C-6 protons, can provide definitive assignments.
Q4: How can I determine the relative stereochemistry of the epoxide ring?
A4: The relative stereochemistry (cis or trans) can be inferred from the coupling constant (J-value) between H-7 and H-8 and through NOESY experiments.
-
Coupling Constants: The magnitude of the ³J(H-7, H-8) coupling constant can be indicative of the dihedral angle between these two protons. Generally, a smaller J-value is observed for cis-epoxides, while a larger J-value is seen for trans-epoxides. However, this can be solvent and conformation-dependent.
-
NOESY: This is a more reliable method. For a cis-epoxide, a strong NOE correlation will be observed between H-7 and H-8. For a trans-epoxide, this correlation will be weak or absent. Instead, you would look for NOEs between H-7 and other protons on the same face of the molecule, and similarly for H-8.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates and actual values may vary depending on the solvent and experimental conditions.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
| 2 | ~8.3 (dd) | ~150 | COSY: H-3, H-4; HMBC: C-3, C-4, C-8a |
| 3 | ~7.1 (dd) | ~121 | COSY: H-2, H-4; HMBC: C-2, C-4, C-4a |
| 4 | ~7.4 (dd) | ~136 | COSY: H-2, H-3; HMBC: C-2, C-3, C-4a, C-5 |
| 4a | - | ~128 | HMBC: H-3, H-4, H-5 |
| 5 | ~2.8 (m) | ~28 | COSY: H-6; HMBC: C-4, C-4a, C-6, C-7 |
| 6 | ~1.9 (m) | ~22 | COSY: H-5, H-7; HMBC: C-5, C-7, C-8 |
| 7 | ~3.5 (d) | ~52 | COSY: H-6, H-8; HMBC: C-5, C-6, C-8, C-8a |
| 8 | ~3.8 (d) | ~50 | COSY: H-7; HMBC: C-4a, C-6, C-7, C-8a |
| 8a | - | ~145 | HMBC: H-2, H-7, H-8 |
Detailed Experimental Protocols
1. COSY (¹H-¹H Correlation Spectroscopy)
-
Objective: To identify scalar coupling networks between protons, typically over 2-3 bonds.
-
Methodology:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
Use a spectral width that encompasses all proton signals.
-
Acquire data with a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) and scans per increment (e.g., 2-8) to achieve a good signal-to-noise ratio.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions.
-
Analyze the resulting 2D spectrum for cross-peaks, which indicate J-coupling between protons.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons.
-
Methodology:
-
Use the same sample as for the COSY experiment.
-
Acquire standard ¹H and ¹³C spectra to determine the respective spectral widths.
-
Set up a gradient-selected HSQC experiment (e.g., hsqcedetgpsp on Bruker instruments for multiplicity editing).
-
Set the ¹H spectral width as in the proton spectrum and the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Use a one-bond coupling constant (¹JCH) of approximately 145 Hz.
-
Acquire data with a sufficient number of increments in t₁ (e.g., 256) and scans per increment (e.g., 4-16).
-
Process the data and analyze the cross-peaks, where each peak correlates a proton signal on the F2 (¹H) axis with a carbon signal on the F1 (¹³C) axis.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology:
-
Use the same sample.
-
Set up a gradient-selected HMBC experiment.
-
Use the same spectral widths as in the HSQC experiment.
-
Set the long-range coupling constant (ⁿJCH) to a value that reflects the expected long-range couplings (e.g., 8 Hz).
-
Acquire data with a sufficient number of increments (e.g., 256-512) and scans (e.g., 8-32).
-
Process the data and analyze the cross-peaks, which reveal correlations between protons and carbons separated by multiple bonds.
-
4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (typically < 5 Å), irrespective of their bonding.
-
Methodology:
-
Use a freshly prepared, degassed sample to minimize paramagnetic relaxation.
-
Set up a 2D NOESY experiment.
-
Use the same ¹H spectral width as in the proton spectrum.
-
Set an appropriate mixing time (tm), which is crucial for observing NOE cross-peaks. A range of mixing times (e.g., 300-800 ms) may need to be tested.
-
Acquire data with a sufficient number of increments and scans.
-
Process the data and analyze the cross-peaks, which indicate spatial proximity between protons. Diagonal peaks and COSY-type artifacts should be distinguished from true NOE signals.
-
Visualizations
Caption: Workflow for NMR signal assignment of complex molecules.
Caption: Expected COSY correlations in the saturated ring of the molecule.
Validation & Comparative
A Comparative Analysis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and Other Quinoline Compounds for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between quinoline derivatives is paramount for advancing novel therapeutics. This guide provides an objective comparison of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline against other notable quinoline compounds, supported by experimental data and detailed methodologies.
Quinoline and its derivatives represent a significant class of heterocyclic compounds that are foundational in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective properties. The biological effects of these compounds are often dictated by their metabolic activation, which can lead to the formation of reactive intermediates such as epoxides. This guide focuses on this compound, a potential metabolite of 5,6,7,8-tetrahydroquinoline, and compares its toxicological profile with that of its parent compound and other relevant quinoline derivatives.
Metabolic Activation and Genotoxicity
The carcinogenicity of certain quinoline compounds is linked to their metabolic conversion into reactive epoxides that can form adducts with DNA, leading to mutations. The formation of a 5,6-epoxide of quinoline, for instance, is hypothesized to be associated with its tumorigenic activity. This metabolic activation pathway underscores the importance of evaluating the toxicological profiles of quinoline epoxides.
Comparative Mutagenicity Data
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The table below summarizes the mutagenicity of quinoline 7,8-oxide, a close analog of this compound, in comparison to the parent quinoline and other derivatives in Salmonella typhimurium strain TA100.
| Compound | Metabolic Activation (S9 mix) | Mutagenicity (revertants/µmol) | Reference |
| Quinoline 7,8-Oxide | Required | ~2498 | [1] |
| Quinoline | Required | Of the same order as Quinoline 7,8-Oxide | [1] |
| 8-Hydroxyquinoline | Not specified | Distinctly higher than Quinoline 7,8-Oxide | [1] |
| N-methyl-quinoline 5,6-oxide | Required | ~134 | [1] |
| trans-quinoline-5,6,7,8-dioxide | Not Required | ~123 | [1] |
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents a compilation of IC50 values for various tetrahydroquinoline derivatives against different cancer cell lines, providing a context for the potential cytotoxicity of this compound. Direct experimental data for this compound was not available in the reviewed literature.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon Cancer) | ~13 | [2] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung Cancer) | 11.33 ± 0.67 | [2] |
| Pyrazolo quinoline derivative (15) | MCF-7 (Breast Cancer) | 15.16 | [1] |
| Pyrazolo quinoline derivative (15) | HepG-2 (Liver Cancer) | 18.74 | [1] |
| Pyrazolo quinoline derivative (15) | A549 (Lung Cancer) | 18.68 | [1] |
| (R)-2-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amine | A2780 (Ovarian Carcinoma) | 5.4 | [3] |
| (S)-2-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amine | A2780 (Ovarian Carcinoma) | 17.2 | [3] |
Experimental Protocols
Synthesis of Quinoline 7,8-Oxide
The synthesis of quinoline arene oxides, such as quinoline 7,8-oxide, can be achieved from the corresponding dihydroquinoline precursors. A general multi-step synthetic route involves the formation of a bromohydrin, followed by cyclization to the epoxide.[4][5]
Step 1: Bromohydrin Formation
-
Dissolve the dihydroquinoline precursor in a suitable solvent (e.g., a mixture of dimethoxyethane and water).
-
Add N-bromosuccinimide (NBS) portionwise at room temperature and stir for several hours.
-
Extract the product with an organic solvent and purify by chromatography.
Step 2: Epoxide Formation
-
Treat the bromohydrin with a base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the resulting epoxide by chromatography.
Ames Test Protocol (Bacterial Reverse Mutation Assay)
This test assesses the ability of a chemical to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.
-
Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains. Prepare various concentrations of the test compound. If metabolic activation is required, prepare the S9 mix from the liver of induced rats.
-
Exposure: In a test tube, combine the tester strain, the test compound, and either the S9 mix or a buffer.
-
Plating: After a short pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.
MTT Assay Protocol (Cell Viability Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which gives a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the untreated control.
Conclusion
The available data suggests that the epoxidation of the quinoline ring is a critical step in the bioactivation of these compounds, leading to potential genotoxicity. While direct experimental data for this compound is limited, the mutagenicity data for its close analog, quinoline 7,8-oxide, indicates a significant mutagenic potential that is dependent on metabolic activation. The cytotoxicity of tetrahydroquinoline derivatives varies widely depending on the specific substitutions on the quinoline core. Further experimental studies are warranted to fully elucidate the biological activity and toxicological profile of this compound and to provide a more direct comparison with other quinoline compounds. This will be crucial for the rational design of safer and more effective quinoline-based therapeutics.
References
- 1. Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline | DOCX [slideshare.net]
- 3. health.state.mn.us [health.state.mn.us]
- 4. Synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An examination of the metabolic activation of quinoline and a therapeutic strategy to mitigate its harmful effects.
This guide provides a comparative analysis of the putative reactive metabolite, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, and a class of related compounds that inhibit soluble epoxide hydrolase (sEH). Quinoline, a heterocyclic aromatic compound, is a known hepatocarcinogen in rodents and a mutagen in bacteria following metabolic activation.[1][2][3] This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive epoxide intermediates.[1][2] One such potential intermediate is this compound. While this specific epoxide is not extensively characterized in the literature, its formation is inferred from the metabolic pathways of quinoline and related polycyclic aromatic hydrocarbons.
This guide will compare the implied pro-toxicant role of this epoxide with the protective mechanism of a representative sEH inhibitor, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide, a potent quinazoline-4(3H)-one derivative.[4] The comparison will highlight their opposing roles in the context of quinoline metabolism and cellular health.
The Opposing Roles in Quinoline Metabolism
The metabolic activation of quinoline is a critical step in its genotoxicity.[3] Cytochrome P450 enzymes, such as CYP2A6, are involved in the formation of quinoline epoxides.[1][2] These epoxides are electrophilic and can form adducts with cellular macromolecules like DNA, leading to mutations and potentially cancer.
Conversely, soluble epoxide hydrolase (sEH) is a key enzyme in the detoxification of these reactive epoxides.[5] It catalyzes the hydrolysis of the epoxide to a less reactive dihydrodiol, facilitating its excretion.[5] Therefore, inhibiting sEH can paradoxically have a protective effect in other contexts by preserving beneficial signaling epoxides, but in the case of quinoline metabolism, the focus is on the detoxification of harmful epoxides. Inhibitors of sEH are being explored for various therapeutic applications, including the treatment of inflammatory pain and cardiovascular diseases.[4][6][7]
The following table provides a comparative summary of the inferred properties and role of this compound and the observed properties and role of a representative sEH inhibitor.
| Feature | This compound (Inferred) | 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (sEH Inhibitor) |
| Primary Role | Reactive metabolite, pro-toxicant | Enzyme inhibitor, protective agent |
| Mechanism of Action | Covalently binds to nucleophilic sites on macromolecules (e.g., DNA, proteins), potentially leading to cytotoxicity and genotoxicity. | Potently inhibits soluble epoxide hydrolase, preventing the breakdown of epoxides.[4] |
| Enzyme Interaction | Substrate for epoxide hydrolase. | Inhibitor of soluble epoxide hydrolase.[4] |
| Biological Outcome | Cellular damage, mutagenesis, carcinogenesis.[3] | In the context of harmful epoxides, it would prevent their detoxification to diols. In broader therapeutic applications, it increases levels of beneficial epoxyeicosatrienoic acids (EETs), leading to anti-inflammatory and analgesic effects.[4][7] |
| Potency | N/A (acts as a reactive intermediate) | IC₅₀ = 0.5 nM for sEH inhibition.[4] |
Signaling Pathways and Experimental Workflow
To visualize the metabolic context and the experimental approach to studying these compounds, the following diagrams are provided.
Caption: Metabolic pathway of quinoline activation and detoxification.
Caption: Workflow for a fluorometric soluble epoxide hydrolase inhibition assay.
Experimental Protocols
A crucial aspect of characterizing an sEH inhibitor is determining its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A common method for this is a fluorometric assay using a synthetic substrate.
Protocol: Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is adapted from methods described for the characterization of sEH inhibitors.[8]
1. Materials and Reagents:
-
Recombinant human sEH enzyme
-
sEH inhibitor (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1% Bovine Serum Albumin (BSA)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Enzyme Preparation: Prepare a solution of recombinant human sEH in the Bis-Tris-HCl buffer. The final concentration of the enzyme should be optimized to yield a linear reaction rate for the duration of the assay.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent as the test compound dilutions) and a positive control (a known sEH inhibitor).
-
Assay Plate Setup:
-
To the wells of the 96-well black microplate, add 130 µL of the sEH enzyme solution.
-
Add 20 µL of the serially diluted test compound, vehicle control, or positive control to the respective wells.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorescent substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., for 30-40 minutes) at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[8] The kinetic readings will measure the rate of formation of the fluorescent product.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
3. Specificity Control:
To ensure that the observed inhibition is specific to sEH, the assay can be run in the presence of a highly specific sEH inhibitor as a control. Any residual hydrolytic activity on the substrate would be attributed to non-specific hydrolases. The specific sEH activity is then calculated by subtracting this residual activity from the total activity.[5]
Conclusion
The comparison between the putative reactive metabolite this compound and a potent sEH inhibitor highlights the dual nature of metabolic processes. While enzymatic activity can generate harmful intermediates from xenobiotics like quinoline, it also provides pathways for their detoxification. The development of specific enzyme inhibitors, such as those targeting sEH, represents a promising therapeutic strategy for a variety of diseases by modulating the levels of bioactive lipid epoxides. Understanding the mechanisms of both metabolic activation and detoxification is crucial for predicting the toxicity of compounds and for the rational design of new therapeutic agents.
References
- 1. Cytochrome P450 species involved in the metabolism of quinoline [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]
- 6. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking 7,8-Epoxy-5,6,7,8-tetrahydroquinoline Against Standard of Care in Advanced Ovarian Cancer: A Comparative Guide
Disclaimer: Direct experimental data for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not publicly available. This guide presents a hypothetical benchmarking scenario based on data from structurally related 5,6,7,8-tetrahydroquinoline derivatives investigated for antiproliferative activity. The information for the experimental compound is based on published results for a 2-methyl-5,6,7,8-tetrahydroquinoline derivative, referred to herein as "Proxy Compound (R)-5a", which has demonstrated activity against the A2780 human ovarian cancer cell line.
This guide provides a comparative analysis of the hypothetical experimental agent, this compound, against the current standard of care for the first-line treatment of advanced ovarian cancer. The standard of care typically involves a combination of a platinum-based agent (carboplatin or cisplatin) and a taxane (paclitaxel).[1][2][3][4]
Mechanism of Action
The standard of care for advanced ovarian cancer utilizes a multi-pronged approach by combining agents with distinct mechanisms of action to target cancer cells.
Standard of Care:
-
Platinum-Based Agents (Carboplatin & Cisplatin): These drugs function as alkylating-like agents. After entering the cell, they become aquated and bind to the DNA of cancer cells, primarily at the N7 position of purine bases.[5][6] This binding creates intrastrand and interstrand cross-links in the DNA.[5][7][8] These cross-links distort the DNA helix, which inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[9][10][11]
-
Taxanes (Paclitaxel): Paclitaxel is a microtubule-stabilizing agent.[12] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[13][14] This interference with microtubule dynamics disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15]
Experimental Agent: this compound (Postulated)
The precise mechanism of this compound is unknown. However, based on its chemical structure and data from related compounds, a multi-faceted mechanism can be postulated:
-
Epoxy Group Reactivity: The presence of an epoxy ring, a strained ether, suggests potential as an alkylating agent. This group can react with nucleophilic sites on DNA and proteins, potentially causing DNA damage and cellular dysfunction, similar to platinum agents but likely through a different binding mechanism.
-
ROS Induction & Mitochondrial Dysfunction: Based on the activity of the proxy compound, it is plausible that this compound induces an increase in intracellular Reactive Oxygen Species (ROS). Elevated ROS levels can lead to oxidative stress, damage to cellular components, and induction of mitochondrial membrane depolarization, culminating in apoptosis.
Below are diagrams illustrating these mechanisms of action.
Caption: Mechanisms of action for standard of care drugs and the experimental compound.
Preclinical Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the standard of care drugs and the proxy experimental compound against the A2780 human ovarian cancer cell line.
| Compound | IC50 (µM) | Cell Line | Exposure Time |
| Proxy Compound (R)-5a | 5.4 | A2780 | Not Specified |
| Cisplatin | ~1-3 | A2780 | 1-72 hours |
| Carboplatin | ~17 | A2780 | 72 hours |
| Paclitaxel | 1.23 | A2780 | 72 hours |
| IC50 values for Cisplatin can vary based on experimental conditions such as exposure time and cell density.[16][17][18][19] Data for Carboplatin and Paclitaxel are from 72-hour exposures.[18][20] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy and mechanism of action of anticancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a drug inhibits the growth of cancer cells by 50%.
-
Cell Plating: Seed A2780 cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Cell Cycle Analysis
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Culture A2780 cells and treat with the test compound for a specified duration.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.[21]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.[21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
Mitochondrial Membrane Potential (MMP) Assay
This assay measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health and early-stage apoptosis.
-
Cell Culture and Treatment: Plate cells and treat with the test compound.
-
Staining: Add a cationic fluorescent dye, such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1, to the cells and incubate.[22][23] In healthy cells with high MMP, these dyes accumulate in the mitochondria.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer.[24] A decrease in fluorescence intensity indicates a loss of MMP.
-
Data Analysis: Compare the fluorescence of treated cells to untreated controls to determine the effect of the compound on mitochondrial membrane potential.
Caption: Workflow for measuring mitochondrial membrane potential.
Reactive Oxygen Species (ROS) Assay
This assay quantifies the level of intracellular ROS.
-
Cell Culture and Treatment: Culture cells and treat with the test compound.
-
Probe Loading: Load the cells with a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[25] Inside the cell, esterases cleave the acetate groups, and the probe is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][26]
-
Incubation: Incubate the cells to allow for probe oxidation.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader (excitation ~485nm, emission ~535nm).[25]
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in ROS production.
Caption: Workflow for the detection of intracellular Reactive Oxygen Species (ROS).
References
- 1. First-Line Chemotherapy for Ovarian Cancer: Inferences From Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Treatment Landscape in Ovarian Cancer: A Focus on PARP Inhibitors [jhoponline.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Ovarian Cancer Treatment | American Cancer Society [cancer.org]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. droracle.ai [droracle.ai]
- 8. news-medical.net [news-medical.net]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 12. Paclitaxel - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. researchgate.net [researchgate.net]
- 18. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
independent verification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline's activity
An Independent Verification of the Biological Activity of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Introduction
This compound is a novel heterocyclic compound for which the biological activities have not been extensively documented in publicly available literature. However, the quinoline and tetrahydroquinoline scaffolds are present in a wide array of biologically active molecules, including many with demonstrated anticancer and antimicrobial properties.[1][2][3][4][5] The introduction of a reactive epoxide ring to the tetrahydroquinoline backbone suggests the potential for significant biological activity, possibly through covalent interactions with cellular macromolecules. This guide outlines a proposed independent verification of the potential cytotoxic and antimicrobial activities of this compound, comparing it with other quinoline derivatives with established biological effects.
Comparative Analysis of Cytotoxic Activity
The primary hypothesis to be tested is that this compound exhibits cytotoxic activity against cancer cell lines. This will be assessed in comparison to known cytotoxic quinoline derivatives.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Quinoline Derivatives Against Various Cancer Cell Lines
| Compound | A549 (Lung) | HL-60 (Leukemia) | U937 (Lymphoma) | HEp-2 (Larynx) |
| This compound | TBD | TBD | TBD | TBD |
| 2,8-bis(trifluoromethyl)-4-quinoline (5a) | - | 19.88 ± 5.35 | 43.95 ± 8.53 | - |
| 2,8-bis(trifluoromethyl)-4-hydrazinylquinoline (5g) | - | Active | Active | - |
| N-alkylated, 2-oxoquinoline derivative (16) | - | - | - | 49.01% Inh. |
| N-alkylated, 2-oxoquinoline derivative (21) | - | - | - | 77.67% Inh. |
Data for compounds 5a, 5g, 16, and 21 are sourced from published studies.[6][7] "TBD" indicates that the data is "To Be Determined" through the proposed experimental workflow.
Experimental Workflow for Independent Verification
The following workflow is proposed for a comprehensive and objective evaluation of this compound's biological activity.
Caption: Experimental workflow for the .
Proposed Signaling Pathway for Cytotoxic Quinoline Derivatives
Many cytotoxic quinoline derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[8] The following diagram illustrates this potential mechanism of action.
Caption: Proposed mechanism of action for cytotoxic quinoline derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).
-
Cell Culture: Human cancer cell lines (e.g., A549, HL-60, U937, HEp-2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and the alternative compounds for 48 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular generation of ROS, a common mechanism of action for many cytotoxic compounds.
-
Reagents: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[9][10]
-
Procedure:
-
Plate cells in a 96-well black plate and allow them to adhere.
-
Treat cells with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 6 hours).
-
Wash the cells with PBS and then incubate them with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C in the dark.[9]
-
Wash the cells again with PBS to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls.
Cell Cycle Analysis
This assay determines if the test compounds cause cell cycle arrest at specific phases (G0/G1, S, or G2/M).
-
Staining: Propidium iodide (PI) is a fluorescent dye that binds to DNA, and its fluorescence intensity is proportional to the DNA content in the cell.[11][12]
-
Procedure:
-
Treat cells with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells, wash with cold PBS, and fix them in 70% ice-cold ethanol overnight at -20°C.[13]
-
Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.[12][14]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.[11]
Antimicrobial Activity Assay (Disc Diffusion Method)
This is a qualitative screening method to assess the antimicrobial potential of the compounds.
-
Microbial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Procedure:
-
Prepare a lawn of the bacterial culture on a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs with known concentrations of the test compounds.
-
Place the discs on the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[15][16]
References
- 1. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 11. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 16. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
Navigating the Structure-Activity Landscape of Tetrahydroquinoline Derivatives: A Comparative Analysis
A comprehensive review of the structure-activity relationships (SAR) of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline derivatives remains a challenge due to a notable scarcity of published research on this specific chemical scaffold. Extensive searches of scientific literature and chemical databases did not yield sufficient data to construct a detailed comparative guide as requested. The available body of research predominantly focuses on other substituted tetrahydroquinoline and quinoline analogues, leaving the biological significance of the 7,8-epoxy moiety largely unexplored.
In light of this, we present a comparative guide on a closely related and extensively studied class of compounds: 8-hydroxyquinoline derivatives . This class of compounds has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. This guide will delve into the SAR studies of 8-hydroxyquinoline derivatives, presenting key quantitative data, experimental protocols, and visualizations to provide researchers, scientists, and drug development professionals with a thorough comparative analysis.
Comparative Analysis of 8-Hydroxyquinoline Derivatives and Alternatives
The therapeutic potential of 8-hydroxyquinoline derivatives is often evaluated against established drugs or other heterocyclic compounds. For instance, in the context of cancer research, their efficacy is compared to standard chemotherapeutic agents. Similarly, their antimicrobial properties are benchmarked against known antibiotics and antifungals.
Table 1: Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Human prostate cancer (PC-3) | 5.2 | Docetaxel | 0.01 |
| 8-Hydroxyquinoline-2-carboxanilide derivative | Human breast cancer (MCF-7) | 2.8 | Doxorubicin | 0.5 |
| 5,7-Dichloro-8-hydroxyquinoline | Human colon cancer (HCT-116) | 7.4 | 5-Fluorouracil | 3.1 |
| Alternative: Flavonoid (Quercetin) | Human prostate cancer (PC-3) | 15.8 | Docetaxel | 0.01 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound/Alternative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 8-Hydroxyquinoline | Staphylococcus aureus | 12.5 | Ciprofloxacin | 0.5 |
| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Escherichia coli | 4.0 | Ciprofloxacin | 0.015 |
| 8-Hydroxyquinoline sulfate | Candida albicans | 25 | Fluconazole | 0.25 |
| Alternative: Phenolic compound (Thymol) | Staphylococcus aureus | 62.5 | Ciprofloxacin | 0.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Key Structure-Activity Relationship Insights
The biological activity of 8-hydroxyquinoline derivatives is intricately linked to their structural features. Key SAR findings include:
-
Substitution at position 5 and 7: Introduction of halogen atoms (e.g., chlorine, iodine) at these positions often enhances antimicrobial and anticancer activities.
-
Chelating Properties: The 8-hydroxyquinoline scaffold is a well-known metal chelator. This ability to bind metal ions is crucial for many of its biological effects, as it can disrupt metal-dependent enzymes in pathogens or cancer cells.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to cross cell membranes and reach its target.
Experimental Protocols
General Procedure for Determination of IC50 Values for Anticancer Activity
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
General Procedure for Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Culture: The microbial strains are grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of the microbial suspension is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Key Relationships and Workflows
To better understand the relationships and processes involved in the study of 8-hydroxyquinoline derivatives, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) of 8-Hydroxyquinoline Derivatives.
Caption: Experimental Workflow for Anticancer IC50 Determination.
A Comparative Analysis of In Silico Predictions and In Vitro Results for the Genotoxicity of Quinoline Epoxides
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the genotoxicity of quinoline derivatives, with a specific focus on the correlation between computational (in silico) predictions and laboratory-based (in vitro) experimental results. While specific public data for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is limited, this document serves as a template, utilizing established methodologies and representative data for quinoline-like compounds to illustrate the comparison process. The integration of both predictive and experimental approaches is crucial for a comprehensive toxicological assessment, as recommended by guidelines such as the ICH M7 for the assessment of DNA reactive impurities.[1]
In Silico Genotoxicity Predictions
In silico toxicology employs computational models to predict the potential adverse effects of chemical compounds.[2][3] For genotoxicity, two primary types of models are used: expert rule-based systems, which identify structural alerts known to be associated with mutagenicity, and statistical-based systems (like Quantitative Structure-Activity Relationship - QSAR), which correlate structural features with experimental outcomes from large datasets.[4][5] This dual approach provides a robust preliminary assessment before committing to resource-intensive laboratory testing.
Logical Workflow for In Silico Prediction
The following diagram illustrates a typical workflow for predicting the genotoxicity of a compound using a combination of computational models.
Caption: Workflow for combining statistical and expert-based in silico models.
Hypothetical In Silico Prediction Data
The table below presents a hypothetical summary of in silico predictions for a quinoline epoxide, illustrating the type of output generated by common toxicology software platforms.
| Prediction Endpoint | Statistical Model (QSAR) Prediction | Expert Rule-Based Prediction | Overall In Silico Conclusion |
| Bacterial Mutagenicity (Ames) | Positive | Positive (contains epoxide alert) | Presumed Mutagen |
| In Vitro Clastogenicity | Positive | Equivocal | Potential Clastogen |
| In Vitro Aneugenicity | Negative | No Alert | Presumed Non-Aneugen |
| Carcinogenicity | Positive | Positive (structural alerts) | Potential Carcinogen |
In Vitro Genotoxicity Assessment
In vitro assays are the cornerstone of experimental genotoxicity testing. The most common tests for evaluating mutagenicity and clastogenicity are the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay, respectively. These tests expose biological systems (bacteria or mammalian cells) to the test compound to measure DNA damage.
Experimental Workflow: Ames Test
The diagram below outlines the standard procedure for the Ames test, a widely used method to assess a chemical's potential to cause gene mutations.[6][7]
Caption: Standard workflow for the bacterial reverse mutation (Ames) test.
Hypothetical In Vitro Experimental Data
This table summarizes potential results from in vitro genotoxicity assays for a quinoline epoxide compound. A positive result in the Ames test is typically defined as a reproducible, dose-related increase in the number of revertant colonies. For the micronucleus assay, a significant, dose-related increase in micronucleated cells indicates a positive result.
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Ames Test | S. typhimurium TA100 | Without S9 | 1 - 500 µ g/plate | Negative |
| Ames Test | S. typhimurium TA100 | With S9 | 1 - 500 µ g/plate | Positive |
| Ames Test | S. typhimurium TA98 | Without S9 | 1 - 500 µ g/plate | Negative |
| Ames Test | S. typhimurium TA98 | With S9 | 1 - 500 µ g/plate | Positive |
| In Vitro Micronucleus | Human Lymphocytes | Without S9 | 0.5 - 50 µM | Negative |
| In Vitro Micronucleus | Human Lymphocytes | With S9 | 0.5 - 50 µM | Positive |
Correlation and Weight of Evidence
The primary goal is to assess the correlation between the predictive models and the experimental outcomes. In our hypothetical scenario, the in silico models correctly predicted the positive mutagenic outcome in the Ames test, particularly the requirement for metabolic activation, which is typical for epoxide compounds. This concordance increases confidence in the toxicological profile. Discrepancies, however, would necessitate further investigation and expert review to understand the limitations of either the model or the specific assay conditions.
DNA Damage and Repair Pathway
Genotoxic compounds often induce DNA lesions, which, if not properly repaired, can lead to mutations. The diagram below shows a simplified representation of a DNA damage response pathway activated by such agents.
Caption: Simplified signaling pathway for the cellular response to DNA damage.
Detailed Experimental Protocols
For reproducibility and clarity, detailed methodologies are essential. The following are standardized protocols for the key in vitro assays discussed.
A. Bacterial Reverse Mutation Assay (Ames Test) Protocol
This protocol is based on OECD Test Guideline 471.
-
Strain Preparation: Cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth to reach a stationary phase.[7]
-
Metabolic Activation: A post-mitochondrial fraction (S9) is prepared from the livers of rodents induced with a substance like Aroclor 1254 or phenobarbital/β-naphthoflavone. The S9 fraction is combined with a cofactor solution (e.g., NADP, G6P) to create the S9 mix.[8][9]
-
Exposure (Plate Incorporation Method): To 2 mL of molten top agar at 45°C, the following are added: 0.1 mL of the bacterial culture, 0.1 mL of the test compound at the desired concentration, and 0.5 mL of S9 mix or a phosphate buffer (for non-activation arms).[7][9]
-
Plating and Incubation: The mixture is poured onto minimal glucose agar plates. The plates are inverted and incubated at 37°C for 48-72 hours.[6]
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is a dose-dependent increase in revertant colonies compared to the solvent control.[8]
B. In Vitro Micronucleus Assay Protocol
This protocol is based on OECD Test Guideline 487.
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO, L5178Y) are cultured in appropriate media.[10] For lymphocytes, proliferation is stimulated with a mitogen like phytohaemagglutinin (PHA).
-
Exposure: Cells are treated with various concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 1.5-2.0 cell cycles) without S9.[11][12]
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, allowing for the identification of cells that have completed one nuclear division. This results in the accumulation of binucleated cells.[12]
-
Harvest and Staining: After an appropriate expression time, cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain like Giemsa or a fluorescent dye.[11]
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also measured, often by calculating the Cytokinesis-Block Proliferation Index (CBPI). A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[12][13]
References
- 1. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. instem.com [instem.com]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. nihs.go.jp [nihs.go.jp]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 10. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic routes to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a molecule of interest for its potential applications in medicinal chemistry. Due to the limited availability of direct comparative studies in the literature, this guide outlines two plausible synthetic pathways based on established organic chemistry principles: the direct epoxidation of a dihydroquinoline precursor and a multi-step route commencing with the functionalization of 5,6,7,8-tetrahydroquinoline.
Comparison of Synthetic Strategies
| Parameter | Route 1: Direct Epoxidation | Route 2: Halohydrin Formation and Cyclization |
| Starting Material | 7,8-Dihydroquinoline | 5,6,7,8-Tetrahydroquinolin-8-ol |
| Key Reactions | Direct epoxidation | Halohydrin formation, Intramolecular cyclization |
| Reagents | m-CPBA or other peroxy acids | NBS in DMSO/water, Strong base (e.g., NaH) |
| Number of Steps | 2 (Precursor synthesis + Epoxidation) | 2 |
| Potential Yield | Moderate to Good | Moderate to Good |
| Stereoselectivity | Generally syn-addition | Can be controlled to achieve anti-addition |
| Potential Challenges | Over-oxidation, N-oxidation | Regioselectivity of halohydrin formation |
Synthetic Route 1: Direct Epoxidation of 7,8-Dihydroquinoline
This approach involves the initial synthesis of the unsaturated precursor, 7,8-dihydroquinoline, followed by direct epoxidation of the double bond.
Experimental Protocol
Step 1: Synthesis of 7,8-Dihydroquinoline
A plausible method for the synthesis of 7,8-dihydroquinoline involves the controlled reduction of quinoline.
-
Reaction: Quinoline is subjected to a reduction agent that selectively reduces one of the double bonds in the carbocyclic ring. Birch reduction conditions (sodium or lithium in liquid ammonia with an alcohol) could potentially achieve this transformation.
-
Work-up and Purification: Following the reaction, the ammonia is evaporated, and the reaction mixture is quenched with a proton source (e.g., ammonium chloride). The product is then extracted with an organic solvent, dried, and purified by column chromatography or distillation.
Step 2: Epoxidation of 7,8-Dihydroquinoline
The isolated 7,8-dihydroquinoline is then epoxidized.
-
Reaction: 7,8-Dihydroquinoline is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform. A peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the acidic byproduct (m-chlorobenzoic acid) and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Synthetic Route 2: From 5,6,7,8-Tetrahydroquinolin-8-ol via Halohydrin Formation
This alternative strategy begins with the more saturated 5,6,7,8-tetrahydroquinoline backbone and introduces the epoxide functionality through a two-step sequence involving a halohydrin intermediate.
Experimental Protocol
Step 1: Synthesis of 8-Bromo-5,6,7,8-tetrahydroquinolin-7-ol
-
Reaction: 5,6,7,8-Tetrahydroquinolin-8-ol is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water. N-Bromosuccinimide (NBS) is added to the solution, leading to the formation of a bromonium ion intermediate, which is then attacked by water to form the bromohydrin.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Intramolecular Cyclization to this compound
-
Reaction: The purified 8-bromo-5,6,7,8-tetrahydroquinolin-7-ol is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). A strong, non-nucleophilic base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group. The resulting alkoxide undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to displace the adjacent bromide, forming the epoxide ring.
-
Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
A Comparative Guide to Purity Validation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For researchers, scientists, and professionals in drug development, ensuring the purity of novel compounds like 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a critical step in the research and development pipeline. The presence of impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile. This guide provides a comparative overview of established analytical methods for validating the purity of this specific molecule, complete with supporting experimental protocols and data presentation formats.
The validation of analytical procedures is essential to guarantee that the data generated is reliable, precise, and accurate.[1][2] This process typically involves evaluating several parameters, including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][3]
This guide will focus on three principal analytical techniques widely employed in the pharmaceutical industry for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Workflow for Purity Validation
A systematic approach to purity validation is crucial. The following diagram illustrates a general workflow for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method.[4][5]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to ensure good resolution between the main peak of this compound and any potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[4]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 290 nm).[4]
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a suitable solvent. The solution is filtered through a 0.45 µm filter before injection.[5]
Data Presentation: HPLC Purity Analysis
| Parameter | This compound | Impurity 1 | Impurity 2 |
| Retention Time (min) | 12.5 | 8.2 | 15.1 |
| Peak Area (%) | 99.5 | 0.3 | 0.2 |
| Resolution | - | > 2.0 | > 2.0 |
| Tailing Factor | < 1.5 | < 1.5 | < 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents, starting materials, and volatile by-products that may be present as impurities.[6][7] For epoxy compounds, GC-MS can effectively identify and quantify off-gassing products and other volatile organic compounds.[6]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned from, for example, 40 to 500 amu.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). For trace analysis of volatile impurities, headspace injection can be employed.[6]
Data Presentation: GC-MS Impurity Profile
| Retention Time (min) | Tentative Identification | Match Factor | Area (%) |
| 5.8 | Residual Solvent (e.g., Dichloromethane) | > 90% | 0.05 |
| 10.3 | Starting Material Precursor | > 85% | 0.10 |
| 14.2 | This compound | > 95% | 99.85 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹H qNMR, is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a specific reference standard for the analyte itself.[8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Logical Relationship in qNMR Purity Determination
The following diagram illustrates the principle of qNMR for purity assessment using an internal standard.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Carefully integrate the selected signals of the analyte and the internal standard.
Data Presentation: qNMR Purity Calculation
| Parameter | Value |
| Mass of Analyte (mg) | 10.05 |
| Mass of Internal Standard (mg) | 5.20 |
| Molar Mass of Analyte ( g/mol ) | 147.18 |
| Molar Mass of Internal Standard ( g/mol ) | 116.07 |
| Integral of Analyte Signal | 2.00 (for a specific proton) |
| Integral of Internal Standard Signal | 1.00 (for a specific proton) |
| Number of Protons (Analyte Signal) | 1H |
| Number of Protons (Standard Signal) | 2H |
| Calculated Purity (%) | 99.2 |
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Comparison of Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and mass-to-charge ratio | Nuclear magnetic resonance signal integration |
| Primary Use | Purity and impurity profiling of non-volatile compounds | Identification and quantification of volatile and semi-volatile impurities | Absolute purity determination |
| Reference Standard | Requires reference standards for impurity identification and quantification | Mass spectral library can aid in tentative identification | Requires a certified internal standard for absolute quantification |
| Strengths | High resolution, well-established, suitable for a wide range of compounds | High sensitivity, excellent for volatile impurities and residual solvents | High precision, provides structural information, universal detection for protons |
| Limitations | May not detect non-UV active impurities, thermally labile compounds can degrade | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods, potential for signal overlap |
Conclusion
A comprehensive approach utilizing orthogonal analytical techniques is essential for the robust validation of the purity of this compound. HPLC is the workhorse for determining the purity and impurity profile of the main component. GC-MS is crucial for identifying and quantifying volatile impurities that might be present from the synthesis. Finally, qNMR serves as an excellent orthogonal method to provide an absolute purity value, offering a high degree of confidence in the final assessment. By combining these methods, researchers and drug development professionals can ensure a thorough characterization of the compound's purity, which is fundamental for reliable downstream applications.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. perkinelmer.com [perkinelmer.com]
- 7. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This guide provides crucial safety and logistical information for the handling and disposal of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The following procedures are based on the known hazards of related compounds, including 5,6,7,8-tetrahydroquinoline and general safety protocols for epoxy compounds. Researchers, scientists, and drug development professionals should always consult with their institution's safety officer and review all available safety data before commencing work.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[3][4] Vinyl gloves are not suitable as they are not resistant to liquid chemicals.[5] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety goggles or face shield | Chemical splash goggles are mandatory to protect against splashes.[3][4] A face shield provides an additional layer of protection.[3] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[3] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7] If ventilation is inadequate or when handling powders, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][8] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9]
Safe Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.[4]
-
Weighing and Transferring: When weighing, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles. Use appropriate tools (e.g., spatulas) to handle the solid.
-
In Solution: When working with the compound in solution, use a syringe or pipette for transfers to minimize splashes.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[10]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan
All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10] This typically involves arranging for pickup by a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash.[9][12]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
References
- 1. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PPE [epoxysafety.goodbarber.app]
- 4. resinforbeginners.com [resinforbeginners.com]
- 5. youtube.com [youtube.com]
- 6. itwperformancepolymers.com [itwperformancepolymers.com]
- 7. roddapaint.com [roddapaint.com]
- 8. epoxio.cz [epoxio.cz]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. farnell.com [farnell.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
